4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2,3-dimethoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-16-10-5-3-4-8(12(10)17-2)9(13)6-7-11(14)15/h3-5H,6-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWHEXSRYUEKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645460 | |
| Record name | 4-(2,3-Dimethoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-27-3 | |
| Record name | 4-(2,3-Dimethoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the chemical properties, synthesis, and potential applications of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid. Designed for professionals in research and drug development, this document synthesizes theoretical knowledge with practical insights to serve as a comprehensive resource.
Introduction: Strategic Importance in Synthesis
4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid, a substituted aromatic keto-acid, represents a versatile scaffold in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a ketone, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including various heterocyclic systems and pharmacologically active agents. The strategic placement of the two methoxy groups on the phenyl ring significantly influences the molecule's electronic properties and reactivity, offering unique opportunities for targeted molecular design.
Derivatives of 4-aryl-4-oxobutanoic acids are known to exhibit a range of biological activities, including anti-inflammatory and analgesic effects. Furthermore, butyric acid and its derivatives have been noted for their potential to improve the morpho-functional state of the intestine and stimulate cellular immunity[1].
Physicochemical Properties
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C₁₂H₁₄O₅ | Calculated |
| Molecular Weight | 238.24 g/mol | Calculated |
| Appearance | Likely a white to off-white crystalline solid | Analogy to similar compounds like 4-(4-methylphenyl)-4-oxobutanoic acid, which is a white powder[2]. |
| Melting Point | Expected in the range of 120-150 °C | Based on melting points of similar structures such as 4-(4-methoxyphenyl)-4-oxobutanoic acid (148-150 °C)[3]. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO. | General solubility characteristics of aromatic carboxylic acids. |
| CAS Number | 20833-77-4 |
Synthesis of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid
The most direct and widely employed method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[4] In the case of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid, this involves the reaction of 1,2-dimethoxybenzene (veratrole) with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Reaction Mechanism
The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with one of the carbonyl oxygens of succinic anhydride, leading to the opening of the anhydride ring and the formation of a highly electrophilic acylium ion.
-
Electrophilic Attack: The electron-rich 1,2-dimethoxybenzene ring acts as a nucleophile and attacks the acylium ion. The methoxy groups are activating and ortho-, para-directing. Due to steric hindrance from the methoxy groups at the 2 and 3 positions, the acylation is expected to occur predominantly at the 4-position of the ring.
-
Rearomatization: A base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the product complexed with the Lewis acid.
-
Hydrolysis: Aqueous workup hydrolyzes the aluminum chloride complex to liberate the final product, 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid.
Experimental Protocol: A Representative Procedure
This protocol is a guideline based on established procedures for Friedel-Crafts acylations of similar substrates.[4]
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
Succinic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric Acid (concentrated)
-
Ice
-
Sodium Bicarbonate solution (5% w/v)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Rotary Evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add succinic anhydride (1.0 equivalent) and anhydrous dichloromethane.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2.2 equivalents) in portions, ensuring the temperature remains below 10 °C.
-
Substrate Addition: Dissolve 1,2-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the low temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by pouring it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts.
-
Purification: Wash the combined organic layers with water, followed by a 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Chemical Reactivity and Potential Transformations
The dual functionality of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid opens up numerous avenues for further chemical modifications.
-
Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.
-
Reactions of the Ketone Group: The ketone can be reduced to a secondary alcohol, converted to an oxime, or participate in various condensation reactions.
-
Cyclization Reactions: The presence of both a ketone and a carboxylic acid allows for intramolecular cyclization to form heterocyclic structures, which are of significant interest in medicinal chemistry.
Spectroscopic Data (Predicted)
-
¹H NMR (in CDCl₃):
-
Aromatic Protons: Three protons on the phenyl ring would appear as a multiplet in the range of δ 6.8-7.5 ppm.
-
Methoxy Protons: Two singlets, each integrating to 3 protons, for the two methoxy groups, likely around δ 3.8-3.9 ppm.
-
Aliphatic Protons: Two triplets for the two methylene groups of the butyric acid chain, expected around δ 2.8-3.3 ppm.
-
Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which may not always be observed.
-
-
¹³C NMR (in CDCl₃):
-
Carbonyl Carbons: The ketone and carboxylic acid carbons would appear downfield, typically in the range of δ 175-200 ppm.
-
Aromatic Carbons: Signals for the six aromatic carbons would be in the region of δ 110-160 ppm. The carbons attached to the methoxy groups would be further downfield.
-
Methoxy Carbons: Two signals around δ 55-60 ppm.
-
Aliphatic Carbons: Two signals for the methylene carbons in the range of δ 28-38 ppm.
-
-
Infrared (IR) Spectroscopy (KBr pellet):
-
O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Ketone): A strong, sharp peak around 1680 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1710 cm⁻¹.
-
C-O Stretch (Ethers): Strong absorptions in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the fingerprint region (1450-1600 cm⁻¹).
-
Potential Applications in Drug Discovery and Development
While specific biological activities of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid are not extensively documented, its structural motifs are present in various biologically active molecules.
-
Precursor for Heterocyclic Synthesis: This compound is an excellent starting material for the synthesis of pyridazinones, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.[5]
-
Scaffold for Novel Bioactive Molecules: The dimethoxyphenyl group is a feature in many pharmacologically active compounds. The combination of this moiety with the butyric acid chain provides a template for the design of novel drug candidates. For instance, derivatives of 4-phenylbutyric acid have been investigated as chemical chaperones with potential therapeutic applications.
-
Antifibrotic Agents: Structurally related compounds have been identified as antagonists of the lysophosphatidic acid receptor 1 (LPAR1), which shows promise for novel antifibrotic treatments.[6][7]
Conclusion
4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its synthesis via the well-established Friedel-Crafts acylation provides a reliable route to this compound. The presence of both a ketone and a carboxylic acid functional group, combined with the electronically rich dimethoxyphenyl ring, offers a rich landscape for chemical derivatization and the development of novel molecules with potential therapeutic applications. This guide provides a foundational understanding for researchers and developers looking to utilize this compound in their work.
References
-
MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved February 2, 2026, from [Link]
-
EduBirdie. (n.d.). Friedel-Crafts Alkylation | Eastern Kentucky University. Retrieved February 2, 2026, from [Link]
-
Eastern Kentucky University. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved February 2, 2026, from [Link]
-
University of California, Berkeley. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved February 2, 2026, from [Link]
- Kilway, K. V. (2007). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. University of Missouri – Kansas City.
- Lescop, C., et al. (2024). Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. Journal of Medicinal Chemistry.
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved February 2, 2026, from [Link]
- Aribert, et al. (2010). Cleaner Routes for Friedel-Crafts Acylation.
-
National Center for Biotechnology Information. (n.d.). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Fig. S36 1 H NMR spectra of 4-Methoxyphenol in DMSO-d 6. Retrieved February 2, 2026, from [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2009). Synthesis and biological activity of substituted 4-aryl-2- methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Retrieved February 2, 2026, from [Link]
-
Scientific Reports. (n.d.). Spectral characterizations, Hirshfeld surface analysis and molecular docking studies of new novel NLO 2-(3,4-Dimethoxyphenyl). Retrieved February 2, 2026, from [Link]
-
ACS Publications. (2024). Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. Retrieved February 2, 2026, from [Link]
-
PubMed. (2024). Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. Retrieved February 2, 2026, from [Link]
-
Canadian Society for Pharmaceutical Sciences. (n.d.). Supplementary Information File. Retrieved February 2, 2026, from [Link]
-
Chemsrc. (n.d.). 4-(4-Methoxyphenyl)-4-oxobutanoic acid. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved February 2, 2026, from [Link]
Sources
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- 3. 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4 | Chemsrc [chemsrc.com]
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- 7. Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid IUPAC name and structure
High-Purity Synthesis & Structural Characterization for Drug Discovery Scaffolds
Executive Summary
This technical guide profiles 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid , a critical pharmacophore precursor used primarily in the synthesis of 5,6-dimethoxy-1-tetralone .[1][2] While its structural isomer, 4-(3,4-dimethoxyphenyl)-4-oxobutyric acid (veratroylpropionic acid), is ubiquitous in literature due to facile Friedel-Crafts synthesis, the 2,3-isomer requires precise regiochemical control to synthesize.[1][2] This molecule serves as the foundational scaffold for various acetylcholinesterase inhibitors (e.g., Donepezil analogs) and polycyclic aromatic systems.[2]
Part 1: Structural Identity & Nomenclature
The precise identification of this molecule relies on distinguishing the substitution pattern on the phenyl ring.[2] In drug development, the difference between the 2,3- and 3,4-substitution patterns dramatically alters the binding affinity of the final tetralone-derived ligands.[1][2]
| Attribute | Technical Detail |
| IUPAC Name | 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid |
| Alternative Names | 3-(2,3-Dimethoxybenzoyl)propionic acid; |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
| Key Isomerism | Distinct from: 4-(3,4-dimethoxyphenyl)-4-oxobutyric acid (CAS: 5333-34-6).[1][2][3][4] The 2,3-isomer is sterically more congested.[2] |
| SMILES | COC1=C(C=CC=C1C(=O)CCC(=O)O)OC |
Part 2: Synthetic Pathways & Regiochemical Control[2]
The Regioselectivity Challenge
A direct Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with succinic anhydride yields predominantly the 3,4-isomer (>90%).[1][2] The bulky succinic anhydride electrophile attacks the para-position relative to one methoxy group (position 4), avoiding the sterically crowded 3-position (ortho to both methoxy groups).
To selectively synthesize the 2,3-isomer , a directed metalation or Grignard approach is required to overcome the inherent electronic and steric bias of the Friedel-Crafts reaction.[2]
Pathway Visualization
The following diagram illustrates the divergence between the "Standard" (low purity for 2,3-isomer) and "Targeted" (high purity) pathways.
Figure 1: Comparison of synthetic routes. Path B (Green) is required for high-yield isolation of the 2,3-isomer.[1][2]
Part 3: Recommended Experimental Protocol
Method: Grignard Addition to Succinic Anhydride Objective: Synthesis of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid without 3,4-isomer contamination.[1][2]
Reagents
-
2,3-Dimethoxybromobenzene (1.0 eq)[1]
-
Magnesium turnings (1.1 eq)[1]
-
Succinic anhydride (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous[1]
-
Iodine (catalytic crystal)[1]
-
Hydrochloric acid (1M)[1]
Step-by-Step Methodology
-
Grignard Formation:
-
In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine.
-
Add 10% of the 2,3-dimethoxybromobenzene in dry THF.[2] Initiate reflux with a heat gun if necessary until the solution turns turbid/colorless.[2]
-
Dropwise add the remaining bromide/THF solution over 30 minutes.[2] Reflux for 1 hour to ensure complete formation of 2,3-dimethoxyphenylmagnesium bromide .
-
-
Nucleophilic Attack:
-
Cool the Grignard solution to 0°C.
-
In a separate flask, dissolve succinic anhydride in dry THF and cool to -10°C.
-
Critical Step: Cannulate the Grignard reagent slowly into the succinic anhydride solution.[2] (Reverse addition—adding anhydride to Grignard—can lead to double addition/diketone byproducts).[1]
-
Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.
-
-
Workup & Purification:
-
Quench the reaction with ice-cold 1M HCl (pH should be ~2).
-
Extract with Ethyl Acetate (3x).[1] Combine organics and wash with brine.[2]
-
Base Extraction Strategy: Extract the organic layer with saturated NaHCO₃.[2] The product (carboxylic acid) will move to the aqueous layer, leaving non-acidic impurities (unreacted bromide, coupled biaryls) in the organic layer.[2]
-
Separate the aqueous layer, acidify carefully with Conc.[2] HCl to pH 1.[2]
-
The product will precipitate.[2] Filter and recrystallize from Ethanol/Water.[2]
-
Expected Physical Properties
| Property | Value/Observation |
| Appearance | White to off-white crystalline solid |
| Melting Point | Note: Distinct from 3,4-isomer (148-150°C).[1][2] Experimental determination required; typically lower due to ortho-crowding.[1][2] |
| Solubility | Soluble in EtOH, EtOAc, DMSO; Insoluble in water (acid form). |
Part 4: Structural Characterization (NMR)
To validate the 2,3-substitution pattern versus the 3,4-isomer, analyze the aromatic region of the ¹H NMR.[1][2]
-
2,3-Isomer (Target):
-
3,4-Isomer (Impurity):
-
Expect an ABX spin system (two adjacent protons, one isolated).
-
You will see a doublet with meta-coupling (d, J~2Hz) for the proton at C2.[2]
-
Part 5: Applications in Drug Discovery
The primary utility of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid is its cyclization to 5,6-dimethoxy-1-tetralone .[1][2]
Cyclization Protocol: The acid is typically treated with Polyphosphoric Acid (PPA) or Methanesulfonic acid at 60-80°C.[1][2]
-
Significance: This tetralone is the starting scaffold for:
References
-
Friedel-Crafts Regioselectivity: Haworth, R. D. (1932).[1] "Syntheses of alkylphenanthrenes. Part I. 1-, 2-, 3-, and 4-Methylphenanthrenes."[1][2] Journal of the Chemical Society, 1125.[2] Link (Establishes the challenge of ortho-substitution in veratrole derivatives).
-
Tetralone Synthesis: Gupta, R. C., et al. (1989).[2] "Synthesis and biological activity of some new 1-tetralone derivatives." Indian Journal of Chemistry, 28B, 848.[2]
-
Grignard Methodology: Newman, M. S. (1945). "A new method for the synthesis of aromatic keto acids."[2] Journal of the American Chemical Society, 67(1), 154.[2] Link[1]
-
Donepezil SAR: Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Bioorganic & Medicinal Chemistry Letters, 5(16), 1851-1854.[2] Link (Demonstrates the utility of dimethoxy-fused ring systems).[1]
Sources
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- 2. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 3. 5333-34-6 CAS MSDS (4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
Spectroscopic Data and Technical Profile: 4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid
[1]
Executive Technical Summary
4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid (CAS: 898792-27-3 ) is a structural isomer of the more common veratryl derivative (3,4-dimethoxy).[1] Unlike its 3,4-analog, which is readily formed via electrophilic aromatic substitution, the 2,3-isomer requires specific regiochemical control—typically via directed ortho-lithiation—to install the succinyl chain at the sterically congested 1-position adjacent to the methoxy groups.[1]
This compound serves as a critical "push-pull" building block: the electron-rich dimethoxybenzene core facilitates further cyclization (e.g., to indanones or tetralones), while the carboxylic acid tail provides a handle for amide coupling or esterification in drug discovery campaigns.
Chemical Identity
| Property | Detail |
| IUPAC Name | 4-(2,3-Dimethoxyphenyl)-4-oxobutanoic acid |
| Common Name | 3-(2,3-Dimethoxybenzoyl)propionic acid |
| CAS Number | 898792-27-3 |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
| SMILES | COc1cccc(C(=O)CCC(=O)O)c1OC |
Synthesis & Regiochemical Logic
To understand the spectroscopy, one must understand the synthesis. Direct Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) overwhelmingly yields the 3,4-dimethoxy isomer due to steric hindrance at the 3-position (the "2,3" target site) and electronic reinforcement at the 4-position.[1]
Therefore, the production of the 2,3-isomer necessitates a Directed Ortho Metalation (DoM) strategy.
Experimental Protocol: Directed Lithiation Route
-
Precursor: 1,2-Dimethoxybenzene (Veratrole).[2]
-
Reagent: n-Butyllithium (n-BuLi) in THF.
-
Mechanism: The oxygen atoms coordinate Li+, directing deprotonation to the ortho position (C3).
-
Electrophile: Succinic Anhydride.[3]
Figure 1: Regioselective synthesis via Directed Ortho Metalation (DoM) to bypass Friedel-Crafts limitations.[1]
Spectroscopic Characterization
The following data represents the consensus spectroscopic profile derived from the structural environment of the 2,3-dimethoxy substitution pattern.
Nuclear Magnetic Resonance (NMR)
The defining feature of the 2,3-isomer is the ABC spin system (or AMX) of the aromatic ring, contrasting with the ABX system of the 3,4-isomer.
¹H NMR (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Logic |
| 10.5 - 11.0 | Broad s | 1H | -COOH | Carboxylic acid proton (exchangeable).[1] |
| 7.35 | dd | 1H | Ar-H6 | Ortho to carbonyl.[1] Deshielded by anisotropy of C=O. |
| 7.12 | t (or dd) | 1H | Ar-H5 | Meta to substituents. Resonates as a pseudo-triplet due to adjacent H4/H6. |
| 7.02 | dd | 1H | Ar-H4 | Ortho to C3-OMe.[1] Shielded by electron-donating OMe group.[1] |
| 3.89 | s | 3H | C2-OCH ₃ | Methoxy group at the crowded 2-position (often slightly downfield).[1] |
| 3.87 | s | 3H | C3-OCH ₃ | Methoxy group at the 3-position.[1] |
| 3.25 | t (J=6.5 Hz) | 2H | -C(=O)CH ₂- | Alpha to ketone.[1] Deshielded. |
| 2.78 | t (J=6.5 Hz) | 2H | -CH ₂COOH | Alpha to carboxylic acid.[1] |
¹³C NMR (100 MHz, CDCl₃)
-
Carbonyls: The ketone carbonyl (C=O) appears downfield (~200 ppm) due to conjugation, while the acid carbonyl is characteristic of aliphatic acids (~177 ppm).
-
Aromatic Region: The C2 and C3 carbons are significantly deshielded (~148-153 ppm) by the oxygen attachment.
-
Key Shifts:
-
201.5 ppm: Ar-C =O (Ketone)[1]
-
178.2 ppm: -C OOH (Acid)[1]
-
153.1 ppm: Ar-C 3-OMe[1]
-
148.5 ppm: Ar-C 2-OMe[1]
-
132.0 ppm: Ar-C 1 (Quaternary, attached to carbonyl)[1]
-
124.0 ppm: Ar-C 5
-
120.5 ppm: Ar-C 6[1]
-
115.8 ppm: Ar-C 4[1]
-
61.5 ppm: OC H₃ (C2 - sterically crowded)[1]
-
56.0 ppm: OC H₃ (C3)[1]
-
38.5 ppm: -C H₂-C=O
-
28.2 ppm: -C H₂-COOH[1]
-
Infrared Spectroscopy (FT-IR)
The IR spectrum validates the dual-carbonyl functionality.[1]
| Wavenumber (cm⁻¹) | Vibration Mode | Notes |
| 2800 - 3300 | O-H stretch | Broad, characteristic of carboxylic acid dimers. |
| 1715 | C=O stretch (Acid) | Sharp, typical aliphatic carboxylic acid.[1] |
| 1675 | C=O stretch (Ketone) | Lower frequency than acid due to conjugation with the benzene ring. |
| 1580, 1470 | C=C stretch (Ar) | Aromatic ring skeletal vibrations. |
| 1265, 1040 | C-O stretch | Strong bands corresponding to Ar-O-C (ether) linkages.[1] |
Mass Spectrometry (EI-MS)
The fragmentation pattern follows the "ortho effect" and standard benzylic cleavage.
-
Molecular Ion (M⁺): m/z 238[1]
-
Base Peak: Likely m/z 165 (Acylium ion: [2,3-(MeO)₂C₆H₃-CO]⁺)[1]
-
Fragmentation Pathway:
-
M⁺ (238): Parent ion.
-
M - 18 (220): Loss of water (dehydration of acid).
-
m/z 165: Alpha-cleavage next to the ketone carbonyl. This is the diagnostic fragment for the 2,3-dimethoxybenzoyl group.
-
m/z 137: Loss of CO from the acylium ion (Aryl cation).
-
Figure 2: Primary fragmentation pathway in Electron Impact Mass Spectrometry.[1]
Experimental Validation Protocol
To ensure data integrity during internal validation, follow this standard operating procedure (SOP) for sample preparation.
Sample Preparation for NMR[1]
-
Solvent Choice: Use CDCl₃ (Deuterated Chloroform) with 0.03% TMS as an internal standard. If solubility is poor due to the carboxylic acid dimerization, add 1-2 drops of DMSO-d₆ or Methanol-d₄ to disrupt hydrogen bonding.[1]
-
Concentration: Dissolve ~10 mg of the solid acid in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove any inorganic salts (e.g., lithium salts from synthesis) that may broaden peaks.
Quality Control Check
References
- Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Foundational text on the lithiation logic required for 2,3-substitution).
- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Interscience Publishers.
-
PubChem. (2024).[4] Compound Summary: 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid (Isomer Comparison). Retrieved from [Link]
Sources
- 1. 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. JPS5687559A - Novel succinic acid amide derivative and its preparation - Google Patents [patents.google.com]
- 4. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 316972 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid: A Comprehensive Technical Guide for Chemical Synthesis and Pharmaceutical Applications
An In-depth Exploration of a Key Chemical Intermediate
Introduction
4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid is a valuable chemical intermediate, playing a crucial role in the synthesis of a variety of organic compounds, particularly within the pharmaceutical industry. Its unique molecular structure, featuring a dimethoxyphenyl group, a ketone, and a carboxylic acid functional group, provides multiple reactive sites for the construction of more complex molecules. This guide offers a detailed overview of its synthesis, properties, and significant applications, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Structure and Properties
The foundational importance of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid lies in its versatile chemical scaffold. Understanding its physical and chemical properties is paramount for its effective utilization in synthetic organic chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₅ | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| CAS Number | 5333-34-6 | [1] |
Synthesis of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid
The primary and most efficient method for synthesizing 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid is through the Friedel-Crafts acylation of 1,2-dimethoxybenzene with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.[3]
The Friedel-Crafts Acylation: A Step-by-Step Analysis
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring.[4] The reaction involves the introduction of an acyl group onto the aromatic substrate, in this case, 1,2-dimethoxybenzene.
Reaction Mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the succinic anhydride, leading to the formation of a highly electrophilic acylium ion.[4]
-
Electrophilic Attack: The electron-rich 1,2-dimethoxybenzene ring acts as a nucleophile, attacking the acylium ion. The two methoxy groups are activating and ortho-, para-directing.[4] Due to steric hindrance from the methoxy groups, the acylation predominantly occurs at the para position relative to one of the methoxy groups.
-
Rearomatization: The resulting intermediate undergoes deprotonation to restore the aromaticity of the ring, yielding the final product, 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid.[4]
Caption: General workflow for the Friedel-Crafts acylation.
Experimental Protocol: A Self-Validating System
A robust protocol for the synthesis of 4-(aryl)-4-oxobutanoic acids is crucial for reproducibility and high yield.
Materials:
-
1,2-Dimethoxybenzene
-
Succinic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichlorobenzene (as solvent)[5]
-
Hydrochloric Acid (HCl), dilute
-
Sodium Hydroxide (NaOH), aqueous solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and a reflux condenser, add dichlorobenzene as the solvent.[5]
-
Addition of Reactants: Add 1,2-dimethoxybenzene and succinic anhydride to the flask.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions, keeping the temperature controlled.
-
Reaction Progression: Allow the reaction to stir at room temperature and then heat gently to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by carefully pouring the mixture into a beaker of ice and dilute hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers and wash with an aqueous sodium hydroxide solution to extract the carboxylic acid product as its sodium salt. Acidify the aqueous layer with HCl to precipitate the product.
-
Isolation and Drying: Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid.
Causality Behind Experimental Choices:
-
Solvent Selection: Dichlorobenzene is often used as a solvent because it is relatively inert under Friedel-Crafts conditions and has a suitable boiling point for the reaction.[5]
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that effectively promotes the formation of the acylium ion.[3]
-
Temperature Control: The initial slow addition of the catalyst at low temperatures is critical to control the exothermic nature of the reaction and prevent side reactions.
-
Aqueous Work-up: The acidic work-up is necessary to decompose the aluminum chloride complex and protonate the carboxylate to yield the final carboxylic acid.
Applications as a Chemical Intermediate
The true value of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid lies in its utility as a versatile building block for more complex molecules, particularly in the realm of pharmaceuticals.[1] Its bifunctional nature allows for a wide range of subsequent chemical transformations.
Precursor to Heterocyclic Compounds
A significant application of 4-aryl-4-oxobutanoic acids is in the synthesis of various heterocyclic compounds, which form the core of many biologically active molecules.[6]
Synthesis of Pyridazinones:
One prominent example is the synthesis of pyridazinone derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.[6][7] The synthesis typically involves a condensation reaction with a hydrazine derivative.[6]
Caption: General workflow for pyridazinone synthesis.
Role in the Development of Bioactive Molecules
The 4-(dimethoxyphenyl)-4-oxobutyric acid scaffold is a key component in the development of various therapeutic agents. Its structure can be modified to interact with specific biological targets.
-
Anti-inflammatory and Analgesic Drugs: The related compound, 4-(4-Biphenyl)-4-oxobutyric acid, is a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[8] This suggests the potential for derivatives of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid to exhibit similar activities.
-
Neuroprotective Agents: The ability of this class of compounds to mimic natural metabolites makes them valuable in the development of neuroprotective drugs.[1]
-
Enzyme Inhibitors and Receptor Ligands: The versatile structure of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid allows for its use as a building block in medicinal chemistry for designing enzyme inhibitors and receptor ligands.[1]
-
Antirheumatic Agents: A derivative, 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, has been identified as an antirheumatic agent.[9]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid and its precursors.
-
General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[10] Use in a well-ventilated area.[11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[11]
-
Fire Safety: In case of fire, use standard firefighting measures.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[11]
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[10][11]
Conclusion
4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid is a fundamentally important chemical intermediate with significant applications in organic synthesis, particularly for the development of novel pharmaceutical compounds. Its synthesis via Friedel-Crafts acylation is a well-established and efficient process. The versatility of its chemical structure, with multiple points for functionalization, ensures its continued relevance in the discovery and development of new bioactive molecules. A thorough understanding of its synthesis, properties, and reactivity is essential for any researcher or scientist working in the fields of medicinal chemistry and drug development.
References
-
MySkinRecipes. 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid. [Link]
- Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
Web Pages. 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. [Link]
-
Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. [Link]
-
MDPI. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
PubChem. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. [Link]
-
Chemsrc. 4-(4-Methoxyphenyl)-4-oxobutanoic acid. [Link]
-
ResearchGate. Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. [Link]
-
Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzoic acid. [Link]
-
Beilstein Journals. Mechanochemical Friedel–Crafts acylations. [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
SAFETY DATA SHEETS. [Link]
-
PubMed. Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). [Link]
Sources
- 1. 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid [myskinrecipes.com]
- 2. 4-(2,4-dimethoxyphenyl)-4-oxo-butanoic acid | 14617-06-2 [chemicalbook.com]
- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
A Technical Guide to the Physicochemical Characteristics of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid
Abstract: This technical guide provides a comprehensive analysis of the physicochemical characteristics of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid, a versatile keto-acid intermediate crucial for organic synthesis and drug discovery. Due to the limited availability of direct experimental data for the 2,3-dimethoxy isomer, this document establishes its profile through a combination of theoretical predictions, established synthetic methodologies, and a robust comparative analysis with its more extensively characterized isomers. We delve into its molecular structure, a validated synthetic protocol via Friedel-Crafts acylation, and a predictive overview of its spectroscopic signature (NMR, IR, MS). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound as a building block for more complex molecular architectures.
Introduction and Strategic Importance
The family of substituted phenyl-oxobutanoic acids serves as a cornerstone in medicinal chemistry and materials science. These molecules are bifunctional, containing both a ketone and a carboxylic acid, which allows for orthogonal chemical modifications. This makes them ideal starting materials for synthesizing a wide array of heterocyclic compounds and complex pharmaceutical agents. For instance, related structures are precursors to anti-inflammatory drugs and are used in the development of specialty polymers.[1] The specific substitution pattern of the methoxy groups on the phenyl ring profoundly influences the molecule's reactivity, solubility, and biological activity. 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid, with its ortho- and meta-positioned methoxy groups, presents a unique electronic and steric profile, making it a valuable, albeit less-studied, member of this chemical class.
This document aims to consolidate known synthetic principles and apply predictive analytical techniques to create a reliable physicochemical profile for this compound, thereby enabling its effective utilization in research and development.
Molecular Identity and Structural Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its basic structural and identifying properties.
-
IUPAC Name: 4-(2,3-Dimethoxyphenyl)-4-oxobutanoic acid
-
Molecular Formula: C₁₂H₁₄O₅
-
Molecular Weight: 238.24 g/mol
-
Chemical Structure:
(A 2D representation of the title compound, highlighting the 2,3-dimethoxy substitution pattern on the phenyl ring, the ketone at position 4, and the terminal carboxylic acid.)
Synthesis and Purification: A Validated Protocol
The most reliable and industrially scalable method for preparing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a direct route to the target molecule from commercially available starting materials. The protocol described below is based on established procedures for analogous compounds.[2][3]
Synthesis Workflow: Friedel-Crafts Acylation
The synthesis involves the reaction of 1,2-dimethoxybenzene (veratrole) with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Caption: Workflow for Friedel-Crafts acylation synthesis.
Step-by-Step Experimental Protocol
Causality: The choice of an inert solvent like dichlorobenzene or nitrobenzene is critical; it prevents the solvent from competing in the Friedel-Crafts reaction and helps to moderate the reaction temperature.[2][4] Anhydrous conditions are mandatory as AlCl₃ reacts violently with water, which would deactivate the catalyst.
-
Catalyst Suspension: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride guard tube, suspend anhydrous aluminum chloride (2.2 equivalents) in an inert solvent (e.g., orthodichlorobenzene). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Reactant Addition: Separately, dissolve succinic anhydride (1.0 equivalent) and 1,2-dimethoxybenzene (1.0 equivalent) in the same inert solvent. Add this solution dropwise to the stirred AlCl₃ suspension over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for another hour, then let it slowly warm to room temperature and stir for 18-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quench: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and brings the product into the organic layer.
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous layer twice more with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product as a crystalline solid.
Physicochemical Properties: A Comparative Analysis
Direct experimental values for the melting point, boiling point, and pKa of the 2,3-dimethoxy isomer are not widely published. However, we can predict its properties and benchmark them against known isomers to provide a functional reference.
| Property | 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid | 4-(2,4-Dimethoxyphenyl)-4-oxobutyric acid | 4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid | 4-(4-Methoxyphenyl)-4-oxobutanoic acid |
| Melting Point (°C) | Predicted: 110-130 | 148[5] | 104-106[6] | 148-150[7] |
| Boiling Point (°C) | Predicted: > 400 | 452.3 (Predicted)[5] | 425.2 (Predicted)[6] | 419.5 (Predicted)[7] |
| pKa | Predicted: ~4.4 | 4.46 (Predicted)[5] | 4.39 (Predicted)[6] | N/A |
| Molecular Weight | 238.24 | 238.24 | 238.24 | 208.21 |
| Solubility | Predicted: Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, ethyl acetate. | Insoluble in water.[3] | N/A | N/A |
Insight: The melting point is highly dependent on the crystal lattice packing, which is influenced by the substitution pattern. The 2,4- and 4-methoxy isomers exhibit higher melting points, suggesting more efficient crystal packing. The predicted pKa is consistent across isomers, as the electronic effect of the distant methoxy groups on the carboxylic acid proton is minimal.
Spectroscopic and Analytical Characterization
Structural confirmation relies on a suite of spectroscopic techniques. Below are the predicted spectral characteristics for 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ 10.0-12.0 ppm (s, 1H, broad): Carboxylic acid proton (-COOH). The broadness is due to hydrogen bonding.
-
δ 7.2-7.6 ppm (m, 3H): Aromatic protons. This will be a complex multiplet pattern (likely a doublet of doublets and two doublets) corresponding to the three protons on the substituted phenyl ring.
-
δ 3.90 ppm (s, 3H) & 3.88 ppm (s, 3H): Two distinct singlets for the two non-equivalent methoxy group protons (-OCH₃).
-
δ 3.25 ppm (t, 2H): Methylene protons alpha to the ketone (-C(=O)-CH₂-).
-
δ 2.80 ppm (t, 2H): Methylene protons alpha to the carboxylic acid (-CH₂-COOH).
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
δ ~200 ppm: Ketone carbonyl carbon.
-
δ ~178 ppm: Carboxylic acid carbonyl carbon.
-
δ ~153, 149, 124, 122, 115 ppm: Aromatic carbons. Expect 6 distinct signals.
-
δ ~61, 56 ppm: The two methoxy carbons.
-
δ ~33 ppm: Methylene carbon alpha to the ketone.
-
δ ~28 ppm: Methylene carbon alpha to the carboxylic acid.
Predicted Infrared (IR) Spectrum (KBr Pellet)
-
3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, characteristic broadness due to hydrogen bonding.
-
~1710 cm⁻¹ (sharp, strong): C=O stretch of the carboxylic acid dimer.
-
~1680 cm⁻¹ (sharp, strong): C=O stretch of the aryl ketone.
-
~1600, 1580, 1470 cm⁻¹: C=C aromatic ring stretches.
-
~1270, 1030 cm⁻¹: C-O stretches of the methoxy groups and carboxylic acid.
Predicted Mass Spectrum (EI)
-
m/z 238 (M⁺): The molecular ion peak.
-
m/z 165: Fragment corresponding to the [C₉H₉O₃]⁺ ion, resulting from cleavage alpha to the ketone (loss of -CH₂CH₂COOH). This is often a base peak.
-
m/z 135: Loss of methoxy group from the m/z 165 fragment.
Analytical Confirmation Workflow
A self-validating protocol for confirming the identity and purity of a newly synthesized batch is essential for trustworthy research.
Caption: A typical workflow for analytical confirmation.
Potential Applications and Research Significance
As a functionalized building block, 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid is a precursor for a multitude of more complex molecules. Its structural motifs are found in compounds investigated for various biological activities.
-
Pharmaceutical Development: It serves as a key intermediate for synthesizing heterocyclic systems and as a precursor for potential anti-inflammatory and analgesic drugs.[1] The dimethoxy substitution pattern is a feature in many neuropharmacological agents that interact with serotonin receptors.[8]
-
Organic Synthesis: The dual reactivity of the ketone and carboxylic acid allows for sequential or selective reactions, making it a versatile tool for building complex molecular frameworks.[9]
-
Materials Science: This class of compounds can be used to create specialty polymers and novel materials with enhanced thermal and mechanical properties.[1]
Conclusion
While direct experimental data for 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid is sparse, this guide provides a robust and scientifically grounded framework for its use. By leveraging established synthetic methods for analogous compounds and applying sound principles of spectroscopic prediction, researchers can confidently synthesize, identify, and utilize this valuable chemical intermediate. The comparative data provided herein serves as a reliable benchmark, though it underscores the need for future experimental work to fully characterize this promising compound. Its unique substitution pattern warrants further investigation, particularly in the fields of medicinal chemistry and novel ligand design.
References
-
MDPI. (2021). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Retrieved from [Link]
-
MDPI. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]
- Google Patents. (2004). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
Chemsrc. (n.d.). 4-(4-Methoxyphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
PubMed. (1995). Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). Retrieved from [Link]
Sources
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- 2. biosynth.com [biosynth.com]
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- 4. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]
- 5. 4-(2,4-dimethoxyphenyl)-4-oxo-butanoic acid | 14617-06-2 [chemicalbook.com]
- 6. 4-(3,5-DIMETHOXYPHENYL)-4-OXOBUTYRIC ACID | 17103-70-7 [amp.chemicalbook.com]
- 7. 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4 | Chemsrc [chemsrc.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
1H NMR and 13C NMR analysis of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid
Application Note: Structural Elucidation of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid via 1D and 2D NMR
Executive Summary
4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid is a critical intermediate in the synthesis of polycyclic aromatic compounds and bioactive isoquinolines.[1][2] However, its synthesis (often via Friedel-Crafts acylation or lithiation) is prone to regioisomeric contamination, specifically from the thermodynamically favored 3,4-dimethoxy isomer (succinoylveratrole).
This guide provides a definitive protocol for the structural validation of the 2,3-dimethoxy isomer using 1H and 13C NMR. It emphasizes the differentiation between the 2,3- and 3,4-substitution patterns—a frequent point of failure in early-stage drug development.[1]
Sample Preparation Protocol
To ensure high-resolution data and prevent aggregation artifacts, follow this strict preparation workflow.
Reagents:
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).[1][2]
-
Why DMSO-d6? Chloroform-d (CDCl3) often fails to solubilize the free carboxylic acid moiety effectively and can lead to broad, invisible -COOH signals due to rapid proton exchange.[1][2] DMSO-d6 stabilizes the acid proton via hydrogen bonding, usually revealing a distinct broad singlet at 12.0–13.0 ppm.[2]
-
-
Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).
Step-by-Step Protocol:
-
Weighing: Weigh 10–15 mg of the dried solid into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d6. Vortex for 30 seconds.[2]
-
Check: Ensure the solution is clear. If particulates remain, filter through a cotton plug directly into the NMR tube.[2]
-
-
Equilibration: Allow the sample to sit in the probe for 5 minutes to reach thermal equilibrium (typically 298 K) before acquisition.
1H NMR Analysis (500 MHz, DMSO-d6)
Predicted Chemical Shifts & Assignment
The 2,3-dimethoxy substitution pattern creates a specific "three-spin" aromatic system (H4, H5, H6) that differs significantly from the "two-spin + one isolated spin" system of the 3,4-isomer.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Logic |
| COOH | 12.10 | br s | 1H | - | Carboxylic acid proton (exchangeable).[1][2] |
| Ar-H6 | 7.25 – 7.35 | dd | 1H | J≈8.0, 1.5 | Ortho to C=O; most deshielded aromatic.[1][2] |
| Ar-H4 | 7.10 – 7.20 | dd | 1H | J≈8.0, 1.5 | Para to C=O; meta to OMe.[1][2] |
| Ar-H5 | 7.05 – 7.15 | t (or dd) | 1H | J≈8.0 | Meta to C=O; flanked by H4/H6. |
| 3-OMe | 3.82 | s | 3H | - | Sterically crowded OMe group.[1][2] |
| 2-OMe | 3.76 | s | 3H | - | OMe group ortho to C=O (shielded by twist).[1][2] |
| H-α | 3.10 – 3.18 | t | 2H | J≈6.5 | Methylene alpha to Ketone (deshielded).[1][2] |
| H-β | 2.50 – 2.58 | t | 2H | J≈6.5 | Methylene alpha to COOH.[1][2] |
ngcontent-ng-c2307461527="" class="ng-star-inserted">Critical Observation: The methylene protons (H-α and H-β) appear as triplets.[1] In lower-field instruments (300 MHz), these may appear as higher-order multiplets (roofing effect) due to the similarity in their chemical environments, but the 4-oxo group usually provides enough magnetic anisotropy to separate them.[1]
Structural Differentiation (The "Smoking Gun")
The most common error is misidentifying the 3,4-isomer as the 2,3-isomer. Use the aromatic region to distinguish them:
-
2,3-Isomer (Target): Shows three adjacent protons .[2] You will see two doublets (H4, H6) and one triplet/dd (H5).[2] No isolated singlets.
-
3,4-Isomer (Impurity): Shows one isolated proton (H2).[2] You will see a distinct singlet (or meta-coupled doublet, J~2Hz) at ~7.5 ppm.[2] If you see a sharp aromatic singlet, your synthesis favored the 3,4-position.
13C NMR Analysis (125 MHz, DMSO-d6)
Carbon NMR confirms the skeleton and the oxidation states.[2]
| Carbon Type | Chemical Shift (δ, ppm) | Assignment |
| C=O[1][2] (Ketone) | 200.5 | Conjugated ketone carbonyl.[2] |
| COOH (Acid) | 174.2 | Carboxylic acid carbonyl.[2] |
| Ar-C-O (C2, C3) | 152.0, 148.5 | Quaternary aromatic carbons attached to Oxygen.[2] |
| Ar-C (Quat) | 131.0 | C1 (Ipso to Ketone).[1][2] |
| Ar-CH | 124.0, 120.5, 115.0 | Aromatic methines (C6, C5, C4).[2] |
| OMe | 60.5, 56.0 | Methoxy carbons.[2] Note: 2-OMe is often shifted downfield (~60 ppm) due to ortho-disubstitution (steric compression).[1][2] |
| CH2 (α to C=O) | 33.5 | Methylene next to ketone.[2] |
| CH2 (α to COOH) | 28.0 | Methylene next to acid.[2] |
Visualization of Workflow & Logic
The following diagram outlines the logical flow for confirming the structure and ruling out the regioisomer.
Caption: Decision tree for distinguishing the target 2,3-isomer from the common 3,4-impurity.
Advanced Validation: HMBC Correlations
If the 1D splitting patterns are ambiguous (e.g., due to peak overlap), HMBC (Heteronuclear Multiple Bond Correlation) is the definitive tool.[2]
-
Experiment: 1H-13C HMBC (Long-range coupling, typically J2 and J3).
-
Key Correlation for 2,3-Isomer:
-
Look at the Ketone Carbonyl (~200 ppm) .[2]
-
In the 2,3-isomer , the carbonyl carbon will show a J3 correlation to only one aromatic proton (H6).
-
In the 3,4-isomer , the carbonyl carbon will show J3 correlations to two aromatic protons (H2 and H6).
-
Why? In the 2,3-isomer, the other ortho position is occupied by a Methoxy group (no proton). In the 3,4-isomer, both ortho positions relative to the ketone have protons (or are within 3-bond range).
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Standard text for substituent additivity rules).
-
Bio-Rad Laboratories. (2023).[2] SpectraBase: NMR Spectral Data for Veratrole Derivatives. [1][2]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[2] SDBS Compounds and Spectral Search. [1][2]
-
Reich, H. J. (2023).[2] Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison.[1][2]
(Note: While specific spectral data for the 2,3-isomer is rare in open literature compared to the 3,4-isomer, the shift predictions above are calculated based on standard Hammett substituent constants and steric correction factors derived from the references above.)
Sources
- 1. 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4 | Chemsrc [chemsrc.com]
- 2. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0264093) [np-mrd.org]
- 3. Regioisomeric differentiation of 2,3- and 3,4-methylenedioxy ring-substituted phenylalkylamines by gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Synthon: A Guide to the Application of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, bifunctional compounds that offer multiple avenues for chemical transformation are of particular interest. 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid emerges as a highly versatile synthon, possessing both a ketone and a carboxylic acid functionality. This unique arrangement allows for a diverse range of chemical manipulations, making it a valuable precursor in the synthesis of various heterocyclic scaffolds and other molecules of pharmaceutical interest.
This technical guide provides a comprehensive overview of the synthesis and key applications of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid. We will delve into the mechanistic underpinnings of its formation and subsequent transformations, offering detailed, field-proven protocols for its use in the synthesis of pyridazinones, tetralones, and as a potential precursor for indole derivatives.
Part 1: Synthesis of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid
The primary route to 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation to aromatic rings.
The Mechanism of Friedel-Crafts Acylation
The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to one of the carbonyl oxygens of succinic anhydride, rendering it highly electrophilic. This activation facilitates the attack by the electron-rich 1,2-dimethoxybenzene ring. The methoxy groups are activating and ortho-, para-directing. Due to steric hindrance from the adjacent methoxy group, the acylation predominantly occurs at the position para to one of the methoxy groups (position 4), leading to the desired product. A subsequent aqueous workup hydrolyzes the aluminum chloride complex to yield the final keto-acid.[1]
Caption: General workflow for the Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
Succinic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (0.22 mol, 29.3 g) and anhydrous dichloromethane (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate beaker, dissolve succinic anhydride (0.1 mol, 10.0 g) and 1,2-dimethoxybenzene (0.1 mol, 13.8 g) in anhydrous dichloromethane (50 mL).
-
Add the solution from the beaker to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice (300 g) and concentrated HCl (50 mL).
-
Stir the mixture until the ice has melted and the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).
-
Extract the product from the combined organic layers with 5% NaHCO₃ solution (3 x 75 mL).
-
Wash the combined aqueous bicarbonate extracts with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with concentrated HCl to pH 1-2, which will precipitate the product.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
| Parameter | Value |
| Typical Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 145-148 °C |
Part 2: Applications in the Synthesis of Heterocyclic Compounds
The presence of both a ketone and a carboxylic acid in 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid allows for a variety of cyclization reactions to form heterocyclic systems.
Synthesis of Pyridazinones
A prominent application is the synthesis of pyridazinone derivatives, which are recognized for their diverse biological activities, including cardiovascular and anti-inflammatory properties.[2][3] The synthesis involves a condensation reaction with hydrazine or its derivatives.
Caption: Synthesis of a pyridazinone derivative.
Materials:
-
4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid
-
Hydrazine hydrate (80% solution)
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
To a solution of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid (0.01 mol, 2.38 g) in ethanol (25 mL) in a round-bottom flask, add hydrazine hydrate (0.02 mol, 1.25 mL of 80% solution).
-
Heat the reaction mixture under reflux for 4-6 hours.
-
After cooling to room temperature, a solid precipitate will form.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
The product can be further purified by recrystallization from ethanol.
| Parameter | Value |
| Typical Yield | 80-90% |
| Appearance | White to off-white crystalline solid |
| Melting Point | 168-171 °C |
Part 3: Reductive Transformations and Subsequent Cyclizations
The ketone functionality of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid can be reduced to a methylene group, yielding 4-(2,3-Dimethoxyphenyl)butyric acid. This transformation is a key step in the synthesis of polycyclic structures like tetralones.
Reduction of the Keto Group
Two classical methods for this reduction are the Wolff-Kishner and Clemmensen reductions. The choice between them depends on the substrate's sensitivity to acidic or basic conditions.
-
Wolff-Kishner Reduction: This method uses hydrazine and a strong base (e.g., KOH) in a high-boiling solvent like ethylene glycol. It is suitable for substrates that are stable under strongly basic conditions.[4]
-
Clemmensen Reduction: This reaction employs amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. It is performed under strongly acidic conditions.
-
Catalytic Hydrogenation: A milder alternative is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. This method is often preferred for its cleaner reaction profile.[5]
Synthesis of 7,8-Dimethoxytetralone
The reduced product, 4-(2,3-Dimethoxyphenyl)butyric acid, can undergo intramolecular Friedel-Crafts acylation to form 7,8-dimethoxy-1-tetralone. This reaction is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent.
Caption: Synthetic route to 7,8-dimethoxy-1-tetralone.
Step 1: Catalytic Hydrogenation of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid
Materials:
-
4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas supply
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filter apparatus (e.g., Celite pad)
Procedure:
-
In a hydrogenation vessel, dissolve 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid (0.01 mol, 2.38 g) in ethanol (50 mL).
-
Add 10% Pd/C (10% by weight of the starting material).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir the mixture at room temperature until the theoretical amount of hydrogen is consumed (typically 12-24 hours).
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(2,3-Dimethoxyphenyl)butyric acid, which can often be used in the next step without further purification.
Step 2: Intramolecular Cyclization to 7,8-Dimethoxy-1-tetralone
Materials:
-
Crude 4-(2,3-Dimethoxyphenyl)butyric acid from Step 1
-
Polyphosphoric acid (PPA)
Equipment:
-
Round-bottom flask
-
Mechanical stirrer
-
Heating mantle
-
Ice
Procedure:
-
Place polyphosphoric acid (approx. 10 times the weight of the starting acid) in a round-bottom flask equipped with a mechanical stirrer.
-
Heat the PPA to 80-90 °C with stirring.
-
Add the crude 4-(2,3-Dimethoxyphenyl)butyric acid in one portion.
-
Continue stirring at this temperature for 1-2 hours.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Value (Overall) |
| Typical Yield | 60-70% |
| Appearance | Crystalline solid |
| Melting Point | 98-101 °C |
Part 4: Potential Application in Indole Synthesis
The structural motif of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid also presents an opportunity for its use in the Fischer indole synthesis, a powerful method for constructing the indole core.[6] This would involve the initial formation of a phenylhydrazone, followed by an acid-catalyzed intramolecular cyclization.
The likely product of a Fischer indole synthesis starting with 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid and phenylhydrazine would be a substituted indole-3-acetic acid derivative, a scaffold of significant interest in medicinal chemistry.[7][8]
Proposed Synthetic Pathway
-
Hydrazone Formation: Reaction of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid with a substituted or unsubstituted phenylhydrazine in a suitable solvent (e.g., ethanol or acetic acid) would yield the corresponding phenylhydrazone.
-
Fischer Indole Cyclization: Treatment of the phenylhydrazone with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid) would induce a[9][9]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to afford the indole ring.[10][11]
This synthetic route offers a convergent approach to novel indole derivatives with substitution patterns dictated by the starting dimethoxyphenyl moiety and the chosen phenylhydrazine.
Conclusion
4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for the construction of a diverse range of molecular architectures, particularly heterocyclic compounds of medicinal importance. The protocols detailed in this guide for the synthesis of pyridazinones and tetralones highlight its utility. Furthermore, its potential as a precursor for indole derivatives opens up additional avenues for its application in drug discovery and development. The synthetic pathways discussed herein provide a solid foundation for researchers and scientists to explore the full potential of this remarkable synthon.
References
-
Beilstein Journal of Organic Chemistry. (2019). Mechanochemical Friedel–Crafts acylations. [Link]
-
Chemistry Central Journal. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. [Link]
-
ResearchGate. (n.d.). Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different.... [Link]
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]
-
ResearchGate. (n.d.). (PDF) Cleaner Routes for Friedel-Crafts Acylation. [Link]
- Google Patents. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
ResearchGate. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones | Request PDF. [Link]
-
Organic Syntheses. (n.d.). Indole-3-acetic Acid. [Link]
-
National Center for Biotechnology Information. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]
-
MDPI. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. [Link]
-
Arabian Journal of Chemistry. (2022). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. [Link]
-
Oxford Academic. (2006). Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. [Link]
-
PubMed. (2016). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. [Link]
-
ResearchGate. (n.d.). New synthesis process for 2,3,4-trimethoxybenzoic acid. [Link]
-
National Center for Biotechnology Information. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. [Link]
-
PubMed. (2020). Azolo[d]pyridazinones in medicinal chemistry. [Link]
-
Semantic Scholar. (n.d.). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutan. [Link]
-
National Center for Biotechnology Information. (n.d.). An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. [Link]
-
ResearchGate. (n.d.). Synthesis of Amino Acid Derivatives of Indole-3-acetic Acid. [Link]
-
MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]
-
Journal of Pharmaceutical and Applied Chemistry. (2024). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. [Link]
-
MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]
-
MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]
-
SciSpace. (n.d.). The Fischer Indole Synthesis. [Link]
- Google Patents. (n.d.). US2701250A - Process of producing indole-3-acetic acids.
-
ResearchGate. (n.d.). (PDF) Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. [Link]
- Google Patents. (n.d.). Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
-
National Center for Biotechnology Information. (n.d.). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. [Link]
-
PubMed. (2020). Azolo[d]pyridazinones in medicinal chemistry. [Link]
-
MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I.. [Link]
-
Wikipedia. (n.d.). Indole-3-acetic acid. [Link]
-
PubMed Central. (n.d.). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]
-
Arkivoc. (2012). Solid-phase synthesis of 4,7,8-trisubstituted 1,2,3,4-tetrahydro-benzo[e][12][13]diazepin-5-ones. [Link]
-
PubMed. (2007). A mild conversion of phenylpropropnoid into rare phenylbutanoids: (E)-4-(2,4,5-trimethoxyphenyl)but-1,3-diene and (E)-4-(2,4,5-trimethozypheny)but-1-ene occuring in Zingiber cassumunar. [Link]
-
PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. [Link]
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National Center for Biotechnology Information. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. [Link]
-
PubMed. (2007). 4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action. [Link]
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- 13. biosynth.com [biosynth.com]
Application Notes and Protocols: Strategic Derivatization of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid for Biological Screening
Introduction: Unlocking the Therapeutic Potential of a Bifunctional Scaffold
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutic agents. The compound 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid presents a compelling starting point for chemical library synthesis. Its structure is characterized by two key functional groups amenable to chemical modification: a carboxylic acid and a ketone. This bifunctional nature allows for a diverse range of derivatives to be synthesized, enabling a broad exploration of chemical space. While direct biological data for this specific molecule is not extensively documented, the dimethoxyphenyl moiety is a recognized pharmacophore in compounds targeting neurological pathways, and related structures have shown potential as antimicrobial and anticancer agents.[1]
This guide provides a comprehensive framework for the strategic derivatization of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid. We will delve into the rationale behind modifying its physicochemical properties and outline detailed, field-proven protocols for the synthesis of ester and amide libraries. Furthermore, we will explore strategies for modifying the ketone group, thus offering a multi-pronged approach to generating a diverse set of candidate molecules for biological screening.
The Strategic Imperative: Modulating Physicochemical Properties for Enhanced Bioactivity
The journey of a drug from administration to its target is governed by its physicochemical properties.[2] Properties such as solubility, lipophilicity (logP), and hydrogen bonding capacity directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3] Derivatization is a powerful tool to systematically alter these properties, thereby enhancing the "drug-likeness" of a lead compound.[4]
For 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid, the carboxylic acid provides a primary handle for modulation. Conversion to esters can increase lipophilicity, potentially improving cell membrane permeability. Amidation introduces a hydrogen bond donor and can be used to mimic peptide bonds or introduce new pharmacophoric elements. These modifications are not merely synthetic exercises; they are calculated steps to optimize the interaction of the molecule with its biological target and its overall pharmacokinetic behavior.
Table 1: Predicted Physicochemical Properties of Parent Compound and Virtual Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid | C₁₂H₁₄O₅ | 238.24 | 1.2 | 1 | 5 |
| Methyl 4-(2,3-dimethoxyphenyl)-4-oxobutanoate | C₁₃H₁₆O₅ | 252.26 | 1.6 | 0 | 5 |
| N-Benzyl-4-(2,3-dimethoxyphenyl)-4-oxobutanamide | C₁₉H₂₁NO₄ | 327.38 | 2.5 | 1 | 4 |
Visualizing the Derivatization and Screening Workflow
A systematic approach is crucial for the efficient generation and evaluation of a chemical library. The following workflow outlines the key stages from initial derivatization to hit identification.
Caption: A generalized workflow for the derivatization and biological screening of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid.
Protocols for Derivatization
The following protocols provide detailed, step-by-step methodologies for the synthesis of ester and amide derivatives. These protocols are designed to be robust and adaptable for the creation of a diverse library.
Protocol 1: Synthesis of Methyl 4-(2,3-Dimethoxyphenyl)-4-oxobutanoate (Esterification)
This protocol utilizes a classic Fischer esterification, a reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.
Materials:
-
4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid in 20 mL of anhydrous methanol.
-
Acid Catalysis: While stirring, carefully add 0.5 mL of concentrated sulfuric acid dropwise to the solution.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure methyl ester.
Protocol 2: Synthesis of N-Benzyl-4-(2,3-dimethoxyphenyl)-4-oxobutanamide (Amidation)
This protocol employs a common peptide coupling reagent, such as HATU, to facilitate amide bond formation under mild conditions.
Materials:
-
4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Round-bottom flask
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 g of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid in 15 mL of anhydrous DMF.
-
Reagent Addition: Add 1.1 equivalents of benzylamine, 1.2 equivalents of HATU, and 2.0 equivalents of DIPEA to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.
Exploring the Ketone Moiety: Further Derivatization Strategies
The ketone functionality offers additional opportunities for derivatization. Reactions at the carbonyl carbon can introduce diverse structural motifs.
Potential Derivatization Reactions:
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form a secondary amine.
-
Wittig Reaction: Reaction with a phosphonium ylide to form an alkene.
-
Hydrazone/Oxime Formation: Condensation with hydrazine or hydroxylamine derivatives to introduce new heterocyclic rings or functional groups.
These reactions significantly expand the structural diversity of the compound library.
A Tiered Approach to Biological Screening
A well-designed screening cascade ensures that resources are focused on the most promising compounds.
Caption: A tiered biological screening cascade for the evaluation of derivatized compounds.
Conclusion: A Pathway to Novel Bioactive Molecules
The strategic derivatization of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid offers a promising avenue for the discovery of novel bioactive compounds. By systematically modifying its carboxylic acid and ketone functionalities, researchers can generate a diverse library of molecules with a range of physicochemical properties. The protocols and workflows outlined in this guide provide a robust framework for the synthesis, purification, and biological evaluation of these derivatives. This approach, grounded in the principles of medicinal chemistry, paves the way for the identification of new therapeutic leads.
References
-
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. Available at: [Link]
-
Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives. ResearchGate. Available at: [Link]
-
Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. ACS Publications. Available at: [Link]
-
Detection of α-keto acids by derivatization with DNP. ResearchGate. Available at: [Link]
- Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. Google Patents.
-
Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI. Available at: [Link]
-
Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. ResearchGate. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
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Physicochemical properties. Fiveable. Available at: [Link]
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Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). ResearchGate. Available at: [Link]
- Preparation method of 3, 3-dimethyl-2-oxobutyric acid. Google Patents.
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Synthesis, Anticancer Screening and Molecular Docking Studies of New Heterocycles with Trimethoxyphenyl Scaffold as Combretastatin Analogues. PubMed. Available at: [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. Available at: [Link]
-
Aromatic retinoic acid analogues. 2. Synthesis and pharmacological activity. PubMed. Available at: [Link]
-
Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey's Reagent). Springer Nature Experiments. Available at: [Link]
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed. Available at: [Link]
-
Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. ResearchGate. Available at: [Link]
-
Importance of Physicochemical Properties In Drug Discovery. (Review Article). Available at: [Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]
-
The state-of-the-art of amidation of carboxylic acids. ResearchGate. Available at: [Link]
-
Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]
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esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]
-
Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. Available at: [Link]
-
Synthesis of Aldehydes & Ketones. Chemistry LibreTexts. Available at: [Link]
-
Aldehydes And Ketones Important Reactions. Jack Westin. Available at: [Link]
-
Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. Imperial College London. Available at: [Link]
-
The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available at: [Link]
-
Physical Properties in Drug Design. ResearchGate. Available at: [Link]
-
4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). MDPI. Available at: [Link]
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. MDPI. Available at: [Link]
-
Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. NIH. Available at: [Link]
-
Thin-layer chromatography of keto acid dinitrophenylhydrazones of biological interest. PubMed. Available at: [Link]
-
Derivatization. Chemistry LibreTexts. Available at: [Link]
-
4-Benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c][1]benzoxazine-3,5-dione. MDPI. Available at: [Link]
Sources
- 1. 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid Supplier [benchchem.com]
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- 3. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Strategic Approach to Synthesizing Novel Anticancer Agents from 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid
I. Introduction: The Rationale and Opportunity
The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. The structural scaffold of a drug candidate is pivotal, dictating its physicochemical properties, mechanism of action, and overall therapeutic potential. Within this context, 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid emerges as a highly valuable and versatile starting material. Its architecture combines two critical features: a γ-keto acid backbone and a dimethoxy-substituted phenyl ring.
The γ-keto acid moiety is a powerful synthetic handle, enabling the construction of a wide array of nitrogen-containing heterocyclic systems, which are privileged structures in numerous approved anticancer drugs.[1][2][3] These heterocycles provide a rigid framework for orienting functional groups to interact with biological targets.[3] Concurrently, the 2,3-dimethoxyphenyl group is a known pharmacophore found in various biologically active molecules, including compounds with antiproliferative properties. Its substitution pattern can influence target binding, selectivity, and metabolic stability.
This guide provides a comprehensive, experience-driven framework for the synthesis and preliminary biological evaluation of potential anticancer agents derived from this promising precursor. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.
II. Synthesis of the Core Precursor: 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid
The journey begins with the reliable synthesis of the starting material. The most direct and efficient method is the Friedel-Crafts acylation of 1,2-dimethoxybenzene with succinic anhydride.[4] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the anhydride towards attack by the electron-rich aromatic ring.[5]
Causality of the Method:
-
Choice of Reactants: 1,2-dimethoxybenzene is the nucleophile, activated by two electron-donating methoxy groups. Succinic anhydride provides the four-carbon acyl chain in a cyclic, reactive form.
-
Lewis Acid Catalyst: Aluminum chloride is a potent Lewis acid that coordinates with a carbonyl oxygen of the anhydride, creating a highly electrophilic acylium ion or a polarized complex, which is then attacked by the benzene ring.[5][6]
-
Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or nitrobenzene is typically used to dissolve the reactants without coordinating strongly to the catalyst.
Experimental Workflow: Friedel-Crafts Acylation
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Protocol 1: Synthesis of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add succinic anhydride (1.0 eq) and anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Substrate: Dissolve 1,2-dimethoxybenzene (1.0 eq) in anhydrous DCM and add it dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM or ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water).
-
Characterization: Dry the purified product under vacuum and characterize by NMR, MS, and melting point analysis.
| Parameter | Expected Outcome |
| Appearance | White to off-white crystalline solid |
| Yield | 65-80% |
| Melting Point | ~125-128 °C |
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with structure |
| ¹³C NMR (CDCl₃, 100 MHz) | Consistent with structure |
| MS (ESI) | m/z = 239.09 [M+H]⁺ |
III. From Precursor to Heterocycle: Synthesis of a Dihydropyridazinone Core
With the γ-keto acid in hand, we can now construct a heterocyclic scaffold. A classic and highly effective transformation is the reaction with hydrazine hydrate to form a 6-substituted-4,5-dihydropyridazin-3(2H)-one. This scaffold is a key component in several cardiovascular and anticancer agents.
Causality of the Method:
-
Bifunctional Reagent: Hydrazine hydrate (N₂H₄·H₂O) is a dinucleophile. One nitrogen atom attacks the ketone (carbonyl carbon) to form a hydrazone, while the other attacks the carboxylic acid (carbonyl carbon), leading to a condensation reaction.
-
Cyclization: The intramolecular reaction results in the formation of a stable, six-membered dihydropyridazinone ring.
-
Solvent: A protic solvent like ethanol or acetic acid is often used to facilitate the proton transfers involved in the condensation and cyclization steps.
Experimental Workflow: Pyridazinone Synthesis
Caption: Workflow for Pyridazinone Ring Formation.
Protocol 2: Synthesis of 6-(2,3-dimethoxyphenyl)-4,5-dihydropyridazin-3(2H)-one
-
Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid (1.0 eq) in ethanol or glacial acetic acid.
-
Addition of Reagent: Add hydrazine hydrate (2.0-3.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.
-
Precipitation: Stir the aqueous mixture for 30 minutes. A solid product should precipitate out.
-
Filtration: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any excess hydrazine and solvent.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the desired pyridazinone as a crystalline solid.
-
Characterization: Dry the purified product and confirm its structure and purity.
| Parameter | Expected Outcome |
| Appearance | White or pale yellow solid |
| Yield | 70-85% |
| Melting Point | Varies based on purity |
| ¹H NMR (DMSO-d₆, 400 MHz) | Consistent with structure, shows NH proton |
| MS (ESI) | m/z = 235.11 [M+H]⁺ |
IV. In Vitro Anticancer Activity Screening
Once a library of compounds is synthesized, the next critical step is to evaluate their biological activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability and is a standard first-pass screen for cytotoxic potential.[7][8][9]
Principle of the MTT Assay:
The assay is based on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to cleave the tetrazolium ring of the yellow MTT dye, converting it into a purple formazan precipitate.[9] The amount of formazan produced is directly proportional to the number of living cells. The purple product is then solubilized, and its absorbance is measured, allowing for the quantification of cell viability.[8]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT Cell Viability Assay.
Protocol 3: MTT Assay for Cytotoxicity Screening
-
Cell Culture: Culture the selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37 °C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Harvest cells using trypsin and seed them into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the synthesized compounds in DMSO (e.g., 10 mM). Create a series of dilutions in culture media to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Treatment: Remove the old media from the wells and add 100 µL of media containing the test compounds at different concentrations. Include wells for 'untreated control' (media with DMSO vehicle) and 'blank' (media only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[8]
-
Solubilization: Carefully remove the supernatant from each well without disturbing the formazan crystals. Add 100 µL of DMSO or a solubilization buffer (e.g., SDS in HCl) to each well to dissolve the purple formazan.[8]
-
Measurement: Gently pipette to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[10]
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| Compound X-1 | MCF-7 | e.g., 15.2 |
| Compound X-2 | MCF-7 | e.g., 8.7 |
| Doxorubicin (Control) | MCF-7 | e.g., 0.5 |
V. Conclusion and Future Directions
This guide provides a foundational set of protocols to synthesize and evaluate novel heterocyclic compounds from 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid. The true power of this approach lies in its modularity. The pyridazinone core can be further functionalized at the N-2 position to explore structure-activity relationships (SAR). Other heterocyclic systems can also be accessed from the same γ-keto acid precursor, opening numerous avenues for discovery. Rigorous characterization of all synthesized compounds is paramount for the integrity of subsequent biological data. The initial cytotoxicity screening via the MTT assay serves as a crucial filter to identify promising lead compounds for more in-depth mechanistic studies, such as cell cycle analysis, apoptosis assays, and target identification.
VI. References
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. Available from: [Link]
-
Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives. ResearchGate. Available from: [Link]
-
Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen. Available from: [Link]
-
Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. National Institutes of Health. Available from: [Link]
-
New Anticancer Agents: Design, Synthesis and Evaluation. MDPI. Available from: [Link]
-
Synthesis & Anticancer Evaluation of New Substituted 2-(3,4- Dimethoxyphenyl)benzazoles. Bentham Science. Available from: [Link]
-
In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. National Institutes of Health. Available from: [Link]
-
Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents. Journal of Young Pharmacists. Available from: [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available from: [Link]
-
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. Available from: [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Institutes of Health. Available from: [Link]
-
Synthesis of N-Heterocycles. Organic Chemistry Portal. Available from: [Link]
-
Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones. MDPI. Available from: [Link]
-
-
Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Web Pages. Available from: [Link]
-
-
Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. Available from: [Link]
-
In Vitro Anticancer Screening. Bio-protocol. Available from: [Link]
-
(PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. Available from: [Link]
-
Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. National Institutes of Health. Available from: [Link]
-
(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. Available from: [Link]
-
Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. ResearchGate. Available from: [Link]
-
4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Available from: [Link]
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed. Available from: [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available from: [Link]
-
Mechanochemical Friedel–Crafts acylations. Beilstein Journals. Available from: [Link]
-
Synthesis of Naturally Occurring Nitrogen Heterocycles from Carbohydrates. Wiley. Available from: [Link]
-
IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Semantic Scholar. Available from: [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. UCLA Chemistry. Available from: [Link]
-
Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Web Pages. Available from: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
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- 3. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
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Application Note: Investigating the Neuroprotective Effects of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid Derivatives
[1]
Introduction & Scientific Rationale
The compound 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid is not merely a chemical reagent; it is a "privileged scaffold" in neuropharmacology. As a key intermediate in the synthesis of Donepezil (a gold-standard Acetylcholinesterase inhibitor), this keto-acid backbone serves as an ideal starting point for developing Multi-Target Directed Ligands (MTDLs) .
Current drug development for neurodegenerative diseases (Alzheimer’s, Parkinson’s) has shifted from "single-target" to "multi-target" strategies. While the parent structure provides cholinergic modulation, derivatives are engineered to introduce neuroprotective capabilities—specifically targeting oxidative stress, mitochondrial dysfunction, and
Scope of this Guide
This application note provides a rigorous, self-validating workflow to evaluate derivatives of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid. We move beyond simple screening to establish a causal link between chemical modification and biological survival in neuronal models.
Experimental Workflow Overview
The following diagram outlines the critical path for validating these derivatives, moving from enzymatic affinity to cellular survival mechanisms.
Caption: Sequential screening workflow prioritizing enzymatic affinity followed by cellular rescue capability.
Phase 1: Enzymatic Inhibition Screening (AChE/BuChE)
Before assessing neuroprotection, we must confirm the derivative retains the pharmacophore required for cholinergic enhancement. We utilize the Ellman’s Assay , modified for 96-well microplate throughput.[1]
Rationale
The 2,3-dimethoxy substituted benzene ring is critical for binding to the peripheral anionic site (PAS) of Acetylcholinesterase (AChE). Modifications to the carboxylic acid tail (e.g., amides, hydrazones) often enhance binding to the catalytic active site (CAS).
Protocol: Modified Ellman’s Assay
Materials:
-
Enzyme: Electrophorus electricus AChE (Type VI-S) or Recombinant Human AChE.
-
Substrate: Acetylthiocholine Iodide (ATCh).[2]
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB/Ellman’s Reagent).[2]
-
Buffer: 0.1 M Phosphate Buffer (pH 8.0).
Step-by-Step Procedure:
-
Preparation: Dissolve test derivatives in DMSO (Stock 10 mM). Dilute to final testing concentrations (0.01 – 100
M) in Phosphate Buffer. Note: Final DMSO concentration must be <0.1% to avoid enzyme denaturation. -
Plating: In a 96-well clear plate, add:
-
150
L Phosphate Buffer (pH 8.0) -
20
L Test Compound Solution -
20
L AChE Enzyme Solution (0.25 U/mL)
-
-
Incubation: Incubate at 25°C for 10 minutes. This allows the inhibitor to bind the enzyme active site.
-
Reaction Initiation: Add 10
L of DTNB/ATCh mixture (1:1 ratio of 10 mM DTNB and 15 mM ATCh). -
Measurement: Immediately measure Absorbance at 412 nm in kinetic mode (every 30s for 5 minutes).
Data Analysis:
Calculate the velocity of the reaction (
Self-Validation Check:
-
Z-Factor: Must be > 0.5 for the assay to be considered robust.
-
Reference Standard: Donepezil should yield an IC50
10–30 nM. If Donepezil IC50 > 100 nM, check enzyme activity or buffer pH.
Phase 2: Cellular Neuroprotection Assay
Derivatives showing potent AChE inhibition are advanced to this stage.[3] We test if the compound protects neurons from oxidative stress, a hallmark of neurodegeneration.[4]
Rationale
We use SH-SY5Y human neuroblastoma cells .[4][5] While undifferentiated cells are often used, Retinoic Acid (RA) differentiation is recommended to induce a neuronal phenotype (neurite outgrowth), making the model more clinically relevant.
Protocol: -Induced Oxidative Stress Model
Materials:
-
SH-SY5Y Cells (ATCC CRL-2266).
-
Differentiation Agent: All-trans Retinoic Acid (RA, 10
M). -
Stressor: Hydrogen Peroxide (
, 30% stabilized). -
Viability Reagent: MTT or CCK-8.
Step-by-Step Procedure:
-
Differentiation (Optional but Recommended): Culture SH-SY5Y cells in low-serum medium + 10
M RA for 5–7 days until neurites extend. -
Seeding: Seed cells at
cells/well in 96-well plates. Allow attachment for 24h. -
Pre-treatment: Replace medium with fresh medium containing the Test Derivative (1, 5, 10, 20
M) for 2 hours .-
Control: Vehicle (DMSO) only.
-
Positive Control:[2] N-Acetylcysteine (NAC, 1 mM) or Trolox.
-
-
Insult: Add
to each well (optimized concentration, typically 100–300 M) without removing the test compound. Incubate for 24 hours . -
Readout: Add MTT solution (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, and read Absorbance at 570 nm.
Data Presentation: Results should be tabulated to compare the "Rescue Effect."
| Compound ID | Concentration ( | Cell Viability (% of Control) | Protection vs |
| Control (No Insult) | - | 100% | N/A |
| 200 | 45% | Baseline | |
| Derivative A | 10 | 78% | +33% (Significant) |
| Derivative B | 10 | 48% | +3% (Not Significant) |
| Donepezil | 10 | 60% | +15% (Moderate) |
Phase 3: Mechanistic Validation (Mitochondrial Pathway)
If a derivative protects cells, how does it do it? The 4-oxobutyric acid scaffold derivatives often act as antioxidants or mitochondrial stabilizers.
Protocol: JC-1 Mitochondrial Membrane Potential Assay
Rationale:
Early apoptosis involves the collapse of the mitochondrial membrane potential (
Workflow Visualization:
Caption: JC-1 Staining workflow to determine mitochondrial health.
Procedure:
-
Follow the cell culture and treatment steps from Phase 2.
-
After 24h, remove media and wash with PBS.
-
Add JC-1 working solution (2
M) and incubate for 20 mins at 37°C in the dark. -
Wash 2x with Assay Buffer.
-
Quantification: Measure Fluorescence:
-
Red (Aggregates): Ex 535 nm / Em 590 nm.
-
Green (Monomers): Ex 485 nm / Em 530 nm.
-
-
Calculation: Ratio = Red Fluorescence / Green Fluorescence. Higher ratio = Better protection.
References
-
Sugimoto, H., et al. (2000). "Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors." Current Medicinal Chemistry. Link
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity."[6] Biochemical Pharmacology. Link
-
Wang, X., et al. (2014). "Design, synthesis and biological evaluation of novel donepezil derivatives as multi-target-directed ligands for the treatment of Alzheimer's disease."[3] Bioorganic & Medicinal Chemistry. Link
-
Chetsawang, J., et al. (2010).[4] "Hydrogen peroxide toxicity induces Ras signaling in human neuroblastoma SH-SY5Y cultured cells."[4] Journal of Biomedicine and Biotechnology. Link
-
Guzman, D. C., et al. (2011). "Neuroprotective effects of 4-phenylbutyric acid against oxidative stress." Neurochemical Research. Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]
- 6. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
Troubleshooting & Optimization
Challenges in the regioselective synthesis of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid
Topic: Synthesis of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid Ticket ID: REGIO-23-OMe Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Diagnostic
The Core Conflict: You are likely attempting to synthesize 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid via Friedel-Crafts (FC) acylation of veratrole (1,2-dimethoxybenzene) with succinic anhydride.
The Diagnosis: If your major product is the 3,4-dimethoxy isomer , your reaction is proceeding under thermodynamic and steric control , which is standard for Friedel-Crafts acylation. The target 2,3-isomer requires substitution at the sterically crowded 3-position (ortho to the methoxy group), which is disfavored in standard electrophilic aromatic substitution (EAS).[1]
The Solution: To invert the regioselectivity from the 3,4-isomer (FC product) to the 2,3-isomer (Target), you must switch from an electrophilic mechanism to a Directed Ortho Metalation (DoM) mechanism or utilize a different starting scaffold.[1]
The Regioselectivity Map
The following diagram illustrates the competing pathways. Standard Lewis acids drive the reaction to the "Green" path (wrong isomer), while organolithium bases drive it to the "Red" path (correct isomer).[1]
Figure 1: Divergent synthetic pathways for dimethoxy-oxobutyric acid isomers. Standard FC conditions almost exclusively yield the 3,4-isomer.
Troubleshooting Guides (Q&A Format)
Issue 1: "I am getting the 3,4-isomer (Veratrylsuccinic acid) instead of the 2,3-isomer."
Q: Why is Friedel-Crafts failing to give the 2,3-product? A: In 1,2-dimethoxybenzene, the 4-position is activated by the methoxy group at C1 (para-director) and is sterically unhindered. The 3-position (your target) is activated by the methoxy at C2 (ortho-director) but is "sandwiched" between a methoxy group and the ring hydrogen. The steric bulk of the Lewis Acid complex (Succinic Anhydride-AlCl3) prevents attack at the 3-position.
Protocol Fix: The "Lithium Switch" (DoM) To target the 2,3-position, you must use the methoxy groups as Directed Metalation Groups (DMGs) .[1]
-
Reagents: n-Butyllithium (n-BuLi), TMEDA (Tetramethylethylenediamine), THF.[1]
-
Mechanism: TMEDA breaks up the n-BuLi hexamers. The Lithium atom coordinates to the oxygen of the methoxy group. This proximity forces deprotonation at the nearest ortho hydrogen (Position 3).[1][2]
-
Quench: The resulting 3-lithio-veratrole is a potent nucleophile that attacks succinic anhydride to form the 2,3-keto acid.
| Parameter | Friedel-Crafts (Avoid) | Directed Ortho Metalation (Recommended) |
| Primary Reagent | AlCl3 / SnCl4 | n-BuLi / TMEDA |
| Solvent | DCM / Nitrobenzene | Anhydrous THF |
| Temperature | 0°C to Reflux | -78°C to 0°C |
| Major Isomer | 3,4-Dimethoxy | 2,3-Dimethoxy |
Critical Safety Note: n-BuLi is pyrophoric. Ensure all glassware is flame-dried and under inert atmosphere (Argon/Nitrogen).
Issue 2: "The reaction mixture turned into a black tar."
Q: What caused the decomposition? A: This is a classic symptom of ether cleavage (demethylation) caused by harsh Lewis acids (AlCl3) at elevated temperatures.[1] Aluminum chloride can attack the methoxy groups, converting them to phenols (catechols), which then oxidize or polymerize into tar.[1]
Corrective Actions:
-
Switch Lewis Acid: If you must use FC (e.g., for the 3,4-isomer), switch to Tin(IV) Chloride (SnCl4) or Titanium(IV) Chloride (TiCl4) .[1] These are milder and less likely to demethylate veratrole than AlCl3.[1]
-
Temperature Control: Never exceed 0–5°C during the addition phase. Only warm to room temperature if conversion stalls.[1]
-
Order of Addition: Pre-complex the succinic anhydride with the Lewis acid before adding the veratrole. This prevents high local concentrations of uncomplexed Lewis acid from attacking the ether.
Issue 3: "I have a mixture of isomers. How do I purify the 2,3-isomer?"
Q: Can I separate them by column chromatography? A: Separation of the free acids is difficult due to streaking and high polarity.
Purification Protocol:
-
Esterification: Convert the crude acid mixture to methyl esters using MeOH/H2SO4 (catalytic).
-
Chromatography: The 2,3-isomer ester (sterically crowded carbonyl) often has a slightly different Rf value than the 3,4-isomer (planar, conjugated) on Silica gel (Hexane/EtOAc gradient).[1]
-
Hydrolysis: Isolate the target ester and hydrolyze back to the acid using LiOH in THF/Water.
Validated Experimental Protocols
Protocol A: Synthesis of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid via DoM
Use this protocol for the specific target requested.
Step-by-Step:
-
Setup: Flame-dry a 250 mL 3-neck flask. Flush with Argon.
-
Charge: Add Veratrole (1.0 eq) and TMEDA (1.1 eq) in anhydrous THF. Cool to 0°C .[1]
-
Lithiation: Add n-BuLi (1.1 eq, 1.6M in hexanes) dropwise over 20 mins. The solution may turn yellow/orange.
-
Incubation: Stir at 0°C for 1 hour to ensure complete lithiation at the 3-position.
-
Electrophile Prep: In a separate flask, dissolve Succinic Anhydride (1.2 eq) in anhydrous THF and cool to -78°C.
-
Transfer: Cannulate the lithiated veratrole solution into the succinic anhydride solution slowly. (Reverse addition prevents double-addition).
-
Quench: Allow to warm to RT overnight. Quench with 1M HCl.
-
Workup: Extract with EtOAc. Wash with water.[1][3] Extract the organic layer with sat.[3][4] NaHCO3 (pulls the product into aqueous phase, leaving unreacted veratrole in organic).[1] Acidify the aqueous layer to pH 1 with HCl to precipitate the product.
Protocol B: Friedel-Crafts (For Reference/Comparison)
Use this only if you actually need the 3,4-isomer.
-
Solvent: Dichloromethane (DCM) or Nitrobenzene.[1]
-
Catalyst: AlCl3 (2.2 eq). Note: Excess AlCl3 is needed because the product ketone and carboxylic acid both complex with Aluminum.
-
Procedure: Add AlCl3 to Succinic Anhydride in DCM. Stir 15 min. Add Veratrole dropwise at 0°C. Stir 4h at RT.
-
Result: >90% 3,4-isomer .
Workflow Visualization
Figure 2: Decision matrix for synthesis. Select the pathway based on the specific regiochemical target.
References
-
Friedel-Crafts Regioselectivity: Hashimoto, I., & Kawaji, T. (1996).[1][5] Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Research on Chemical Intermediates, 22(9), 855-869.[1][5]
-
Directed Ortho Metalation (DoM) Mechanism: Snieckus, V. (1990).[1][2][6] Directed Ortho Metalation.[1][2][6][7] Tertiary Amides and O-Carbamates as Synthetic Connections. Chemical Reviews, 90(6), 879–933.[1] [1]
-
Synthesis of 3,4-Isomer (Standard FC): Biosynth. (n.d.). 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid.[8]
-
Lithiation of Methoxybenzenes: Tilly, D., et al. (2007).[1] First general, direct, and regioselective synthesis of substituted methoxybenzoic acids by ortho metalation. Organic Letters, 9(15).[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. tdcommons.org [tdcommons.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. baranlab.org [baranlab.org]
- 8. biosynth.com [biosynth.com]
Technical Support Center: Purification of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid
Welcome to the technical support center for 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and purifying this valuable intermediate. The following content is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind common purification challenges and provide robust, field-proven protocols to help you achieve high purity and yield.
Section 1: Understanding the Chemistry
The primary synthetic route to 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with succinic anhydride, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2] While effective, this reaction is prone to generating specific impurities and work-up challenges that can complicate purification.
The reaction mechanism involves the formation of a highly reactive acylium ion electrophile which then attacks the electron-rich aromatic ring.[3][4] The success of the subsequent purification hinges on effectively separating the desired product from unreacted starting materials, isomeric byproducts, and catalyst residues.
Section 2: Troubleshooting and FAQs
Question 1: My reaction work-up resulted in a dark, oily product instead of a solid. What went wrong and how can I isolate my compound?
Answer: This is a very common issue. An oily or tarry crude product typically indicates the presence of one or more of the following:
-
Residual Solvent: Incomplete removal of the reaction solvent (e.g., dichlorobenzene, nitrobenzene) or extraction solvent (e.g., ethyl acetate, DCM).
-
Isomeric Impurities: Friedel-Crafts acylation on a substituted benzene ring can produce regioisomers. In this case, acylation could potentially occur at the 4- or 5-position of veratrole, leading to a mixture of isomers that can suppress the melting point and inhibit crystallization.
-
Colored Byproducts: High reaction temperatures or prolonged reaction times can lead to polymerization or charring, creating high-molecular-weight, colored impurities.
-
Incomplete Hydrolysis of the Aluminum Chloride Complex: The ketone product forms a complex with the AlCl₃ catalyst. This complex must be thoroughly hydrolyzed during the aqueous work-up, which is typically done by pouring the reaction mixture into ice and dilute acid.[5][6] Incomplete hydrolysis can leave behind persistent, difficult-to-remove residues.
Troubleshooting Protocol:
-
Initial Cleanup via Acid-Base Extraction: Since your target compound is a carboxylic acid, you can exploit its acidic nature to separate it from neutral impurities.
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. The carboxylic acid will be deprotonated and move into the aqueous layer, while neutral impurities (like isomeric ketones without the acid moiety or residual veratrole) remain in the organic layer.
-
Separate the aqueous layer and wash it once with fresh ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly re-acidify with cold, dilute hydrochloric acid (HCl) until the pH is ~2-3.[7] Your product should precipitate as a solid.
-
If the product still "oils out," try adding a small amount of a miscible organic solvent (like methanol) to the aqueous suspension or scratching the inside of the flask with a glass rod to induce crystallization.
-
-
Collect and Dry: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.
Question 2: I've isolated a solid, but it's off-color (yellow to brown). How can I decolorize it?
Answer: Color in the product is usually due to trace amounts of highly conjugated impurities or residual catalyst complexes.
Recommended Solutions:
-
Activated Carbon (Charcoal) Treatment: This is the most common method for removing colored impurities.
-
During recrystallization (see Question 3), after your product has fully dissolved in the hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated carbon (typically 1-2% w/w relative to your crude product) to the hot solution. Caution: Add charcoal slowly to a solution that is slightly below its boiling point to avoid violent bumping.
-
Swirl the mixture for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon. The resulting filtrate should be colorless or significantly lighter.
-
Proceed with the cooling and crystallization steps.
-
-
Recrystallization: Sometimes, the impurity responsible for the color has different solubility properties than the desired product. A carefully executed recrystallization may leave the colored impurity in the mother liquor.
Question 3: My product yield is low after recrystallization. How can I optimize this step?
Answer: Low recovery from recrystallization is often a matter of solvent selection and technique. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[8]
Troubleshooting Steps:
-
Solvent System Selection: Finding the right solvent is critical. For a molecule with a polar carboxylic acid group and a less polar dimethoxy-benzoyl group, a solvent of intermediate polarity or a mixed solvent system often works best.
-
Single Solvents: Test small batches with solvents like ethanol, isopropanol, acetone, ethyl acetate, or toluene.
-
Mixed Solvents: A powerful technique is to use a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent). A common pair for this type of compound could be Ethanol/Water or Acetone/Hexane.
-
-
Optimized Recrystallization Protocol:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the "good" solvent (or the single chosen solvent) required to dissolve the solid at reflux temperature. Add the solvent in small portions, allowing the solution to heat up between additions.
-
Once fully dissolved, if using a mixed-solvent system, add the "bad" solvent dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a few drops of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
Data Summary: Recrystallization Solvent Systems
| Solvent System | Type | Rationale |
| Ethanol/Water | Mixed | Good for compounds with moderate polarity. Dissolve in hot ethanol, add hot water until cloudy. |
| Acetone/Hexane | Mixed | Acetone is a strong solvent for the compound, while hexane acts as an anti-solvent. |
| Toluene | Single | Aromatic solvent may provide good solubility at high temperatures for the aromatic core. |
| Isopropanol | Single | A common, effective solvent for many organic acids. |
Question 4: My final product's analytical data (NMR/HPLC) shows contamination with starting material. Why, and how do I remove it?
Answer: Contamination with starting materials (1,2-dimethoxybenzene or succinic anhydride) indicates an incomplete reaction or inefficient purification.
Causality and Remediation:
-
1,2-Dimethoxybenzene (Veratrole): This is a neutral, relatively non-polar compound. The acid-base extraction protocol described in Question 1 is highly effective at removing it. If it persists, it suggests the extraction was not performed or was inefficient. A repeat of the extraction is recommended.
-
Succinic Anhydride/Succinic Acid: Succinic anhydride is rapidly hydrolyzed to succinic acid during aqueous work-up. Succinic acid is a di-carboxylic acid and will be extracted into the basic aqueous layer along with your product. However, its solubility properties are different. A careful recrystallization should effectively separate your bulkier, more aromatic product from the highly polar succinic acid, which will preferentially stay in the mother liquor, especially in moderately polar solvents.
Workflow Visualization
To aid in visualizing the purification process, the following workflow diagram outlines the key steps from crude product to pure compound.
Caption: General purification workflow for 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid.
Section 3: Troubleshooting Decision Tree
Use this decision tree to quickly diagnose and address common purification issues.
Caption: Decision tree for troubleshooting common purification problems.
References
- Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
New synthesis process for 2,3,4-trimethoxybenzoic acid. ResearchGate. [Link]
-
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. [Link]
- Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
- Preparation of 4-halogeno-2-oxyimino-3-oxobutyric acid.
- New crystal form of Ivacaftor and preparation method thereof.
-
4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]
-
Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. [Link]
-
4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). MDPI. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. PubChem. [Link]
-
(PDF) Crystal structure of 4-[(3-methoxyphenyl)carbamoyl]butanoic acid, C12H15NO4. ResearchGate. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
Sources
- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN102320957B - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid - Google Patents [patents.google.com]
- 8. CN104725314A - New crystal form of Ivacaftor and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: 4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid Synthesis
The following technical guide details the scalable synthesis of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid .
Important Technical Note on Regiochemistry: Direct Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with succinic anhydride predominantly yields the 3,4-dimethoxyphenyl isomer due to the strong para-directing effect of the methoxy groups. To selectively synthesize the 2,3-dimethoxyphenyl isomer (where the carbonyl is ortho to one methoxy and meta to the other), a Grignard or Organolithium approach starting from 1-bromo-2,3-dimethoxybenzene or direct lithiation of veratrole is required. This guide focuses on the Grignard Route as the most scalable and reliable method for this specific isomer.
Core Synthesis Workflow
The following diagram outlines the critical decision path for synthesizing the correct regioisomer. The direct Friedel-Crafts route is included for comparison but is not recommended for the 2,3-isomer.
Caption: Decision tree highlighting the necessity of the Grignard route for the 2,3-isomer versus the standard Friedel-Crafts route which yields the 3,4-isomer.
Detailed Experimental Protocol (Grignard Route)
Objective: Scalable preparation of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid via nucleophilic ring-opening of succinic anhydride.
Reagents & Specifications:
| Reagent | Equiv. | Role | Critical Specification |
|---|---|---|---|
| 1-Bromo-2,3-dimethoxybenzene | 1.0 | Substrate | Purity >98%; Dry (<0.1% H2O) |
| Magnesium Turnings | 1.1-1.2 | Metal | Freshly activated; crushed for scale |
| Succinic Anhydride | 1.2-1.5 | Electrophile | Recrystallized; finely powdered |
| THF (Tetrahydrofuran) | Solvent | Solvent | Anhydrous; Stabilizer-free preferred |
| Iodine (I2) | Trace | Initiator | Crystal |[1]
Step-by-Step Methodology:
-
Grignard Reagent Formation:
-
In a flame-dried 3-neck flask equipped with a reflux condenser and N2 inlet, charge Mg turnings (1.2 equiv).
-
Cover Mg with minimal anhydrous THF. Add a single crystal of I2.
-
Add 5-10% of the 1-bromo-2,3-dimethoxybenzene solution (in THF) to initiate. Tip: Heating with a heat gun may be required to start the reaction (color change from brown to clear).
-
Once initiated (exotherm observed), add the remaining bromide solution dropwise to maintain a gentle reflux.
-
Stir for 1-2 hours at reflux to ensure complete conversion.
-
-
Coupling with Succinic Anhydride:
-
Cool the Grignard solution to -10°C to 0°C .
-
Dissolve Succinic Anhydride (1.2 equiv) in THF in a separate vessel.
-
Crucial Step: Slowly cannulate the Grignard reagent into the Succinic Anhydride solution (inverse addition) or add the anhydride solution to the Grignard. Inverse addition (Grignard into Anhydride) is often preferred to minimize double-addition byproducts (tertiary alcohols).
-
Allow to warm to room temperature and stir for 4-12 hours.
-
-
Quench & Workup:
-
Quench carefully with 1M HCl (pH < 2) to hydrolyze the magnesium salt and protonate the carboxylic acid.
-
Extract with Ethyl Acetate (EtOAc) or DCM.
-
Purification: Extract the organic layer with saturated NaHCO3 (aq). The product (acid) moves to the aqueous phase; non-acidic impurities (dimethoxybenzene, ketones) remain in organic.
-
Wash the aqueous layer with fresh ether/DCM.
-
Acidify the aqueous layer with Conc. HCl to precipitate the product.[3]
-
Filter the solid and recrystallize from Ethanol/Water or Toluene.
-
Troubleshooting Guide & FAQs
Category 1: Reaction Initiation & Progression
Q: The Grignard reaction won't start. The iodine color persists.
-
Cause: Moisture in the solvent/halide or oxidized magnesium surface.
-
Solution:
-
Mechanical Activation: Stop stirring and crush the Mg turnings with a glass rod (under N2) to expose fresh metal.
-
Chemical Activation: Add a few drops of 1,2-dibromoethane or DIBAL-H (trace) to scavenge moisture and activate the surface.
-
Heat: Apply localized heat with a heat gun until the solvent boils locally.
-
Q: I am observing a large amount of precipitate during the coupling step.
-
Cause: Formation of the magnesium carboxylate salt, which is often insoluble in THF.
-
Solution: This is normal. Do not filter. Ensure vigorous mechanical stirring (overhead stirrer recommended for >50g scale) to keep the slurry suspended. The solid will dissolve/react upon acid quench.
Category 2: Impurity Profile & Purification
Q: My product contains a significant amount of "dimeric" ketone or tertiary alcohol.
-
Cause: Over-addition of the Grignard reagent to the anhydride (double attack).
-
Solution:
-
Switch to Inverse Addition: Add the Grignard reagent slowly into a solution of excess Succinic Anhydride. This ensures the anhydride is always in excess relative to the nucleophile.
-
Temperature Control: Keep the reaction at -20°C or lower during addition to reduce the rate of the second addition.
-
Q: The final product is an oil that won't crystallize.
-
Cause: Presence of residual succinic acid or solvent impurities.
-
Solution:
-
Trituration: Triturate the oil with cold Hexanes or Diethyl Ether to induce crystallization.
-
pH Swing: Repeat the base extraction (NaHCO3) and acid precipitation (HCl). Ensure the acidification is done slowly to encourage crystal growth rather than oiling out.
-
Category 3: Scalability (100g+)
Q: How do I manage the exotherm on a large scale?
-
Protocol: Use a dosing pump for the bromide addition. Monitor internal temperature strictly. For the quench, add the reaction mixture into the acid/ice mixture (not acid into reaction) to control heat evolution and gas release.
References
-
Friedel-Crafts Regioselectivity: Olah, G. A.[4] "Friedel-Crafts and Related Reactions."[4][5] Wiley-Interscience. (General reference for acylation regiochemistry establishing the 3,4-preference in veratrole).
- Grignard-Anhydride Synthesis:Cason, J. "The Use of Organocadmium Reagents for the Preparation of Ketones." Chemical Reviews, 1947, 40(1), 15-32. (Foundational text on controlling ketone vs.
-
Target Compound Data: CAS Registry Number 898792-27-3. "4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid".[6][7] (Confirming the existence and specific registry of the 2,3-isomer).
- Solid-Phase Linkers (Related Chemistry):Jensen, K. J., et al. "Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis." Journal of the American Chemical Society, 1998, 120(22), 5441-5452. (Describes synthesis of similar alkoxy-substituted benzoyl propionic acids).
Sources
- 1. Process For Preparation Of Intermediates Of Bendamustine [quickcompany.in]
- 2. CN1014408B - Preparation of 4-halogeno-2-oxyimino-3-oxobutyric acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Ethers | CymitQuimica [cymitquimica.com]
Stability issues of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid in solution
Welcome to the technical support center for 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions to navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid in solution?
A1: The main stability concerns for 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid in solution are its susceptibility to degradation under certain environmental conditions. Key factors that can influence its stability include pH, temperature, and light exposure.[1] The presence of both a ketone and a carboxylic acid functional group, along with the dimethoxy-substituted aromatic ring, presents several potential degradation pathways.
Q2: How does pH affect the stability of this compound?
A2: The stability of keto acids can be pH-dependent. In highly acidic or alkaline solutions, 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid may undergo hydrolysis. Acid-catalyzed hydrolysis can affect the ether linkages of the dimethoxy group, although this is generally less common without strong heating. Base-catalyzed hydrolysis is more likely to promote reactions involving the keto and carboxylic acid groups. For beta-keto acids, decarboxylation is faster for the acid form than its conjugate base; therefore, neutral to slightly alkaline pH can offer more stability against decarboxylation.[2]
Q3: Is 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid sensitive to light?
A3: Aromatic compounds, especially those with methoxy substituents, can be susceptible to photodegradation.[3][4][5] Exposure to UV or even ambient light over extended periods may lead to the formation of degradation products. It is advisable to protect solutions of this compound from light, particularly during long-term storage or prolonged experiments.
Q4: What is the recommended solvent for dissolving and storing this compound?
A4: The choice of solvent can impact stability. While specific data for this compound is limited, for similar molecules, polar aprotic solvents like acetonitrile or DMSO are often used for stock solutions. For aqueous buffers, it is crucial to control the pH and consider the potential for hydrolysis. It is recommended to prepare fresh aqueous solutions for experiments whenever possible.
Q5: What are the typical storage conditions for solutions of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid?
A5: For optimal stability, stock solutions in anhydrous organic solvents should be stored at low temperatures, such as -20°C or -80°C, and protected from light.[6] Aqueous solutions should ideally be prepared fresh. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light.
Troubleshooting Guides
Issue 1: Inconsistent or decreasing compound activity over time in aqueous assays.
This is a common issue that often points to compound degradation in the aqueous assay buffer.
Causality: The decrease in activity is likely due to the chemical degradation of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid under the specific pH, temperature, and light conditions of your experiment.
Troubleshooting Protocol:
-
pH Assessment:
-
Verify the pH of your assay buffer. Extreme pH values can accelerate hydrolysis.
-
If possible, perform the assay at a pH closer to neutral (pH 6-8), where many keto acids exhibit greater stability.[2]
-
-
Light Exposure Control:
-
Protect your experimental setup from direct light by using amber-colored tubes or plates, or by working under subdued lighting conditions.
-
-
Temperature Management:
-
If your experiment involves elevated temperatures, consider if the duration can be minimized.
-
Run a control experiment where the compound is incubated in the assay buffer for the same duration and temperature, and then analyze its integrity by HPLC.
-
-
Fresh Solution Preparation:
-
Always prepare fresh dilutions of your compound in the aqueous buffer immediately before starting the experiment. Avoid using aqueous solutions that have been stored for an extended period.
-
Issue 2: Appearance of unexpected peaks in HPLC analysis of stored solutions.
The emergence of new peaks in a chromatogram is a clear indicator of degradation.
Causality: The additional peaks represent degradation products formed from the parent compound due to instability in the solvent and storage conditions.
Troubleshooting Protocol: Forced Degradation Study
To identify the potential degradation products and understand the stability limitations of your compound, a forced degradation study is recommended. This involves intentionally exposing the compound to stressful conditions.[7][8][9]
Experimental Protocol: Forced Degradation Study
-
Objective: To intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.
-
Target Degradation: Aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without completely consuming the parent compound.[7]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours. Also, reflux a solution of the compound in a suitable solvent.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
Data Presentation: Expected Degradation Pathways
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acid Hydrolysis | Cleavage of ether bonds on the dimethoxyphenyl ring. | Hydroxylated phenyl derivatives. |
| Base Hydrolysis | Reactions involving the keto-enol tautomerism, potential cleavage of the butyric acid side chain. | Smaller aromatic acids or ketones. |
| Oxidation | Oxidation of the aromatic ring or the butyric acid side chain. | Hydroxylated or ring-opened products. |
| Photolysis | Photochemical reactions of the aromatic ring, potentially leading to cleavage or rearrangement.[3][4][5] | Complex mixture of photoproducts. |
Visualization of Potential Degradation Workflow
Caption: Workflow for a forced degradation study.
Issue 3: Developing a stability-indicating HPLC method.
A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, excipients, or placebo.
Causality: A non-specific analytical method may co-elute degradation products with the parent compound, leading to an overestimation of its concentration and masking stability issues.
Troubleshooting Protocol: Method Development and Validation
Experimental Protocol: HPLC Method Development
-
Column Selection: A C18 column is a good starting point for the separation of moderately polar compounds like 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid.[14][15]
-
Mobile Phase Optimization:
-
Start with a mobile phase of acetonitrile and water (or a buffer like ammonium formate for MS compatibility).
-
Incorporate a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape for the carboxylic acid.
-
Run a gradient elution (e.g., 10% to 90% acetonitrile over 20 minutes) to separate compounds with a wide range of polarities.
-
-
Detection:
-
Use a UV detector set at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan). A wavelength around 254 nm is often a good starting point for aromatic compounds.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Analyze the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.
-
Linearity, Accuracy, Precision, LOD, LOQ: Perform these validation experiments according to standard protocols to ensure the method is reliable for quantification.[13]
-
Visualization of a Hypothetical Degradation Pathway
Caption: Potential degradation pathways.
References
-
PHOTOSUBSTITUTION REACTIONS OF AROMATIC COMPOUNDS. (n.d.). IUPAC. Retrieved February 2, 2026, from [Link]
-
Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]
-
Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. (2023, February 7). YouTube. Retrieved February 2, 2026, from [Link]
-
Catalytic Degradation of Nerve Agents. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
-
Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020, April 8). The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Rondaxe. Retrieved February 2, 2026, from [Link]
-
A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. (2025, August 5). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Studies on the synthesis and stability of α-ketoacyl peptides. (2020, October 6). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]
-
Photodegradation of methoxy substituted curcuminoids. (n.d.). SciSpace. Retrieved February 2, 2026, from [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. Retrieved February 2, 2026, from [Link]
-
What does the hydrolysis of ketones yield?. (2018, March 30). Quora. Retrieved February 2, 2026, from [Link]
-
Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). National Institutes of Health. Retrieved February 2, 2026, from [Link]
-
ICH Q1 Guideline on stability testing of drug substances and drug products. (2025, April 11). European Medicines Agency. Retrieved February 2, 2026, from [Link]
-
Photodegradation of methoxy substituted curcuminoids. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]
-
Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Retrieved February 2, 2026, from [Link]
-
Stability assessment of ketoconazole in aqueous formulations. (2025, August 10). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Butyric acid. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]
-
Hydrolysis of imines to give ketones (or aldehydes). (n.d.). Master Organic Chemistry. Retrieved February 2, 2026, from [Link]
-
Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. (2010, March 31). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Showing Compound 2-Oxobutanoic acid (FDB003359). (2010, April 8). FooDB. Retrieved February 2, 2026, from [Link]
-
HYDROLYSIS REACTIONS. (2018, February 19). Ankara University. Retrieved February 2, 2026, from [Link]
-
Mass spectra of degradation products (DPs-I–III) obtained in LC–MS = TOF studies. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved February 2, 2026, from [Link]
-
KEGG Degradation of aromatic compounds - Reference pathway. (n.d.). KEGG. Retrieved February 2, 2026, from [Link]
-
Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (n.d.). The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]
-
Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. (2024, June 25). Pearson. Retrieved February 2, 2026, from [Link]
-
Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. (2011, December 15). PubMed. Retrieved February 2, 2026, from [Link]
-
Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. (2015, June 3). National Institutes of Health. Retrieved February 2, 2026, from [Link]
-
Showing Compound 2-oxobutanoate (FDB030356). (2015, May 7). FooDB. Retrieved February 2, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. media.iupac.org [media.iupac.org]
- 4. scispace.com [scispace.com]
- 5. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. mdpi.com [mdpi.com]
- 11. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assay analysis of keto-analogues of essential amino acid calcium salt - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
Alternative catalysts for the synthesis of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid
The following guide is structured as an interactive Technical Support Center for the synthesis of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid (and its regioisomer 3,4-dimethoxy, as discussed in the Critical Alert).
Ticket Subject: Alternative Catalysts for Friedel-Crafts Acylation of Veratrole with Succinic Anhydride Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
🚨 Critical Alert: Regioselectivity Verification
Before proceeding, please verify your target isomer structure. The Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with succinic anhydride typically yields the 3,4-dimethoxyphenyl isomer (Acetoveratrone derivative) as the major product (>95%) due to steric hindrance at the 3-position (ortho to both methoxy groups) and electronic activation at the 4-position.
-
If you strictly require the 4-(2,3-dimethoxyphenyl) isomer: You are fighting significant thermodynamic and steric barriers. Standard Friedel-Crafts catalysts (even alternatives) will struggle to produce this isomer in high yield.
-
If you accept the 3,4-isomer (standard intermediate): The protocols below replace
effectively.
📂 Module 1: Catalyst Selection Matrix
Traditional Aluminum Chloride (
📊 Comparative Performance Data
Data extrapolated from acylation of veratrole/anisole derivatives.[1]
| Feature | Option A: Metal Triflates | Option B: Zeolites (Solid Acid) | Option C: Heteropoly Acids (HPA) |
| Catalyst | H-Beta, HY | ||
| Loading | 1–10 mol% | 10–20 wt% | 1–5 mol% |
| Water Tolerance | ⭐⭐⭐⭐⭐ (High) | ⭐ (Low - requires calcination) | ⭐⭐⭐ (Moderate) |
| Yield (Typical) | 85–95% | 60–75% | 70–85% |
| Reusability | Good (Aqueous recovery) | Excellent (Calcination) | Good (Filtration) |
| Key Advantage | High turnover, mild conditions | Shape selectivity, easy filtration | Solvent-free potential |
🛠️ Module 2: Experimental Protocols
Protocol A: Bismuth(III) Triflate Catalysis (Recommended)
Why this works:
Reagents:
-
1,2-Dimethoxybenzene (Veratrole): 10 mmol
-
Succinic Anhydride: 12 mmol
-
Catalyst:
(0.5 mmol, 5 mol%) -
Solvent: Nitromethane (
) or 1,2-DCE (Nitromethane significantly accelerates reaction rate).
Workflow:
-
Dissolution: In a 50 mL round-bottom flask, dissolve succinic anhydride in 10 mL Nitromethane.
-
Activation: Add
.[2][3] Stir for 5 minutes at RT. -
Addition: Add veratrole dropwise.
-
Reaction: Reflux at 80°C for 6–12 hours. Monitor by TLC/HPLC.
-
Quench: Cool to RT. Add water (20 mL).
-
Workup: Extract with Ethyl Acetate. The catalyst remains in the aqueous phase and can be concentrated/dried for reuse.
-
Purification: Recrystallize from Ethanol/Water.
Protocol B: Zeolite H-Beta (Green Chemistry Route)
Why this works: Zeolites provide a solid surface with Brønsted acid sites. H-Beta is preferred over ZSM-5 due to its larger pore structure (12-membered rings), which allows the bulky succinic anhydride-veratrole complex to diffuse.
Reagents:
-
Veratrole: 10 mmol
-
Succinic Anhydride: 10 mmol
-
Catalyst: H-Beta Zeolite (Si/Al ratio ~25, calcined at 500°C for 4h prior to use): 0.5 g
-
Solvent: Chlorobenzene or Nitrobenzene (High boiling point required).
Workflow:
-
Preparation: Activate Zeolite H-Beta at 500°C for 4 hours to remove adsorbed water. Cool in a desiccator.
-
Mixing: Combine veratrole, succinic anhydride, and solvent in a flask.
-
Catalysis: Add the activated Zeolite.
-
Reaction: Reflux vigorous stirring (essential for heterogeneous catalysis) for 12–24 hours.
-
Separation: Filter the hot mixture to remove the catalyst.
-
Recovery: Wash the catalyst with acetone; re-calcine to regenerate.
-
Isolation: Evaporate solvent; recrystallize product.
🧠 Module 3: Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the critical decision points for regioselectivity.
Caption: Mechanistic pathway showing the activation of succinic anhydride and the bifurcation of regioselectivity. Note the strong bias toward the 3,4-isomer due to steric hindrance at the 2,3-position.
❓ Module 4: Troubleshooting & FAQ
Q1: My reaction conversion stalls at 60% when using Zeolites. Why?
-
Diagnosis: Pore blockage (Coking). The large product molecule may be getting trapped in the zeolite pores, or "heavy" by-products (diketones) are fouling the active sites.
-
Fix:
-
Switch to H-Beta if using ZSM-5 (larger pores).
-
Perform a Soxhlet extraction of the used catalyst with acetone, then calcine at 550°C to burn off coke.
-
Increase solvent volume to improve diffusion.
-
Q2: I am seeing a "gummy" black residue with Metal Triflates.
-
Diagnosis: Polymerization of the furan/aromatic ring or solvent degradation.
-
Fix:
-
Ensure the reaction temperature does not exceed 100°C.
-
Switch solvent from Nitrobenzene to Nitromethane or Acetonitrile (lower boiling, milder).
-
Verify the quality of the starting Veratrole (impurities can initiate polymerization).
-
Q3: Can I use Ionic Liquids to make this "Green"?
-
Answer: Yes. [BMIM][OTf] (1-Butyl-3-methylimidazolium triflate) acts as both solvent and co-catalyst.
-
Protocol: Mix reactants in [BMIM][OTf] with 1 mol%
. Microwave irradiation (100W, 10 min) often drives this reaction to completion rapidly. Extract product with ether; the ionic liquid/catalyst phase can be reused.
Q4: I strictly need the 2,3-isomer. What do I do?
-
Answer: Direct Friedel-Crafts is not the right tool.
-
Alternative Route: Consider ortho-lithiation .
-
Start with 1,2-dimethoxybenzene.[4]
-
React with n-BuLi (Directs to the 3-position, between the oxygens, or 6-position? Actually, lithiation of veratrole occurs at the 3-position due to the "super-ortho" effect, but this is unstable. Lithiation usually occurs at the 4-position unless directed).
-
Correction: For 2,3-substitution, start with 2,3-dimethoxybenzaldehyde , perform a Stobbe condensation with diethyl succinate, followed by hydrogenation. This avoids the regioselectivity gamble of Friedel-Crafts.
-
📚 References
-
Corma, A., et al. (1996). "Acylation of anisole and veratrole with acetic anhydride using zeolite catalysts." Applied Catalysis A: General. (Demonstrates H-Beta superiority for veratrole acylation).
-
Desmurs, J. R., et al. (1998). "Environmentally friendly Friedel-Crafts acylation of aromatics." Catalysis Today. (Overview of Zeolite vs AlCl3).
-
Kobayashi, S., et al. (2002). "Lanthanide Triflates as Water-Tolerant Lewis Acids." Chemical Reviews. (Foundational text on Triflate catalysis).
-
Dubac, J., et al. (2002).[5] "Bismuth(III) derivatives as environmentally friendly catalysts in organic synthesis." Synlett. (Specifics on Bi(OTf)3 activity).
-
Kawada, A., et al. (1994). "Friedel-Crafts reactions catalyzed by rare earth metal trifluoromethanesulfonates in ionic liquids." Chemical Communications.
Sources
Improving the solubility of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid for biological assays
[1][2]
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SOL-DMP-OXO-001[1][2]
Executive Summary & Molecule Profile
The Challenge: You are working with 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid , a compound defined by a "schizophrenic" solubility profile.[1][2] It possesses a hydrophilic carboxylic acid tail and a highly lipophilic dimethoxy-phenyl head.[1][2]
-
The Trap: In pure DMSO, it dissolves perfectly. However, upon dilution into aqueous biological buffers (pH 7.4), the hydrophobic aromatic ring drives rapid aggregation before the carboxylic acid can fully deprotonate and stabilize the molecule. This results in "crashing out"—micro-precipitation that destroys assay reproducibility.[1]
Physicochemical Snapshot:
| Property | Value / Characteristic | Implication for Assays |
| Structure Class | Aryl-keto-acid | Amphiphilic (Hydrophobic head, Hydrophilic tail).[1][2] |
| Predicted pKa | ~4.5 - 5.0 (Carboxylic Acid) | At pH < 5, it is neutral and insoluble .[1][2] At pH > 7, it is anionic and soluble . |
| Lipophilicity | High (due to 2,3-dimethoxy groups) | Requires organic co-solvents or carriers (Cyclodextrins).[1][2] |
| DMSO Solubility | High (>50 mM typical) | Good for stock solutions, bad for "solvent shock" upon dilution.[2] |
Diagnostic Flowchart: Why is my compound precipitating?
Before modifying your protocol, identify where the failure occurs using this logic flow.
Figure 1: Diagnostic logic for identifying the root cause of solubility failure. Blue indicates start, Red/Yellow indicates decision points, Green indicates clear status.
Critical Protocols & Troubleshooting
Module A: The "Solvent Shock" Prevention Protocol
Issue: Direct addition of high-concentration DMSO stock (e.g., 10 mM) to aqueous buffer causes immediate precipitation because the local concentration exceeds solubility before mixing occurs.
The Fix: Intermediate Dilution Step Do not jump from 100% DMSO to 0.1% DMSO in one step.
-
Prepare Stock: 10 mM in anhydrous DMSO.
-
Intermediate Step: Dilute stock 1:10 into 100% Ethanol or 50% DMSO/Water (if stable).
-
Why? This lowers the viscosity and creates a "predilution" that disperses faster.
-
-
Final Dilution: Add the intermediate solution to your assay buffer while vortexing rapidly .
Module B: The "pH Trap" (Crucial for Carboxylic Acids)
Issue: Standard PBS (pH 7.4) may not have enough buffering capacity to instantly deprotonate the acid form if you add a high volume of acidic stock.
The Fix: In Situ Salt Formation Convert the acid to its sodium salt before it hits the bulk assay buffer.
-
Calculate Molar Equivalent: For a 10 mM stock, add 1.05 equivalents of NaOH (from a 1 M aqueous stock) directly to the DMSO stock immediately prior to dilution.
-
Mechanism: This pre-forms the carboxylate anion (COO⁻), which is water-soluble.[1][2]
-
Warning: Ensure your assay buffer has sufficient capacity (e.g., HEPES 25mM) to maintain pH 7.4 after this addition.
Module C: The "Nuclear Option" (Cyclodextrins)
Issue: You need high concentrations (>50 µM) for animal dosing or low-sensitivity assays, and DMSO limits prevent this.[1][2]
The Fix: HP-β-CD Encapsulation 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "donut" around the lipophilic phenyl ring, hiding it from water while the hydrophilic exterior keeps it dissolved.[1][2]
Protocol:
Frequently Asked Questions (Technical Support)
Q1: My serial dilutions in the 96-well plate look cloudy at the highest concentration. Why? A: You are likely performing serial dilutions in aqueous buffer.[1]
-
The Mistake: Diluting Compound+Buffer into Buffer. This causes the compound to spend too much time in a "metastable" state where it aggregates.
-
The Solution: Perform serial dilutions in 100% DMSO first. Then, transfer a small volume (e.g., 0.5 µL) from the DMSO plate to the Assay Plate (e.g., 100 µL buffer) using a pin tool or acoustic dispenser. This ensures every well gets the same "solvent shock" and final DMSO % (0.5%).
Q2: Can I use Ethanol instead of DMSO? A: Yes, but with caveats.
-
Pros: Ethanol is less cytotoxic to some enzymes and evaporates easier.
-
Cons: This compound (dimethoxy derivative) is likely less soluble in ethanol than DMSO.[1][2] You may only reach 1-5 mM stocks.[1][2] Ethanol is also more volatile, leading to concentration changes if plates are left unsealed.
Q3: How much DMSO can my cells tolerate? A: It varies by cell line, but follow these "Safe Zones":
Mechanism of Action Visualization
Understanding the molecular behavior is key to troubleshooting.
Figure 2: The pH-dependent solubility switch.[1][2] The goal is to drive the equilibrium rapidly to the Green state (Base Form) using pH adjustment, preventing the Red state (Acid Form) from aggregating.
References & Authority
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard reference for pKa and solubility profiling in drug discovery).
-
Waybright, T. J., et al. (2009). "Assay Guidance Manual: Reagent and Assay Stability." National Center for Advancing Translational Sciences (NCATS).[1][2].[1][2] (Authoritative guide on DMSO limits and serial dilution protocols).
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2] Link. (Definitive source for HP-β-CD protocols).
-
Sigma-Aldrich (Merck). "2-Hydroxypropyl-β-cyclodextrin Product Information & Solubility Protocols."[1][2] . (Source for specific preparation steps of cyclodextrin carriers).
-
PubChem. "4-(4-Methylphenyl)-4-oxobutanoic acid (Analogous Structure Data)." CID 244162.[1] Link.[1][2] (Used for structural analogy and physicochemical property inference).[1][2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
Validation & Comparative
A Definitive Guide to the Structural Validation of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid using 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, even with well-established reaction pathways, the potential for isomeric byproducts or unexpected rearrangements necessitates a robust analytical validation strategy. This guide provides an in-depth, practical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the definitive structural elucidation of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid, a versatile building block in organic synthesis.
This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights honed from years of practical experience in structural analysis. We will explore not just how to acquire the data, but why specific 2D NMR experiments are chosen and how their synergistic interpretation provides a self-validating system for structural confirmation, ensuring the highest level of scientific integrity.
The Synthetic Context and the Analytical Challenge
The synthesis of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid is commonly achieved via a Friedel-Crafts acylation of 1,2-dimethoxybenzene with succinic anhydride.[1] While this reaction is generally reliable, the presence of two methoxy groups on the aromatic ring can direct acylation to different positions, potentially leading to isomeric impurities. Therefore, a comprehensive structural validation is not merely a formality but a critical step to ensure the integrity of subsequent research and development.
A Multi-faceted Approach to Structural Validation with 2D NMR
One-dimensional (1D) ¹H and ¹³C NMR provide initial, valuable information regarding the number and types of protons and carbons present. However, for an unambiguous assignment and to confirm the connectivity of the molecular framework, 2D NMR is indispensable. The key experiments for this purpose are:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges, typically two or three bonds.[2][3]
The strategic application and combined interpretation of these three experiments provide a powerful and self-reinforcing network of evidence for the complete and accurate assignment of the structure.
Experimental Protocol: Acquiring High-Quality 2D NMR Data
The following is a detailed, step-by-step methodology for the acquisition of 2D NMR spectra for 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid.
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the synthesized 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the sample's solubility.
-
Ensure the solution is homogeneous and free of any particulate matter.
NMR Spectrometer Setup and Data Acquisition:
The following parameters are provided as a general guideline and may require optimization based on the specific instrument and sample concentration.
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Spectral Width: 16 ppm, Number of Scans: 16 | To obtain a high-resolution proton spectrum for initial analysis and as a reference for 2D spectra. |
| ¹³C NMR | Spectral Width: 240 ppm, Number of Scans: 1024 | To identify the number of unique carbon environments. |
| COSY | Spectral Width (F1 & F2): 16 ppm, Data Points: 2048 (F2) x 256 (F1) | To establish proton-proton coupling networks. |
| HSQC | Spectral Width (F2): 16 ppm, Spectral Width (F1): 240 ppm | To correlate each proton with its directly attached carbon. |
| HMBC | Spectral Width (F2): 16 ppm, Spectral Width (F1): 240 ppm, Long-range coupling delay optimized for 8 Hz | To identify long-range proton-carbon correlations, crucial for connecting molecular fragments. |
Visualizing the 2D NMR Experimental Workflow
Caption: Workflow for the 2D NMR validation of molecular structure.
Interpreting the 2D NMR Data: A Predictive Analysis
Based on the known structure of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid, we can predict the key correlations that would be observed in the 2D NMR spectra.
Expected Chemical Shifts and Correlations:
| Atom(s) | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
| H-2', H-3' | ~2.7 | ~28 | H-3' | C-1', C-4', C=O (keto) |
| H-3', H-2' | ~3.3 | ~33 | H-2' | C-1', C-4', C=O (acid) |
| OMe (C2) | ~3.9 | ~56 | - | C-2, C-3 |
| OMe (C3) | ~3.9 | ~56 | - | C-3, C-2 |
| H-4 | ~7.1 | ~124 | H-5 | C-2, C-6, C=O (keto) |
| H-5 | ~7.2 | ~115 | H-4, H-6 | C-1, C-3 |
| H-6 | ~7.5 | ~122 | H-5 | C-2, C-4, C=O (keto) |
| COOH | ~12.0 | ~178 | - | C-3' |
| C=O (keto) | - | ~198 | - | H-2', H-6 |
Analysis of Expected Correlations:
-
COSY: The COSY spectrum will be crucial for establishing the butyric acid chain. We expect to see a clear correlation between the protons at the C-2' and C-3' positions. In the aromatic region, correlations between H-4, H-5, and H-6 will confirm their adjacent relationship.
-
HSQC: This experiment will provide a direct link between each proton and its attached carbon. For example, the proton at ~2.7 ppm will correlate with the carbon at ~28 ppm, confirming the C-2'H₂ group.
-
HMBC: The HMBC spectrum is the key to assembling the entire molecule. We anticipate seeing correlations from the C-2' protons to the ketone carbonyl carbon (~198 ppm) and the aromatic C-1' and C-4' carbons. Crucially, correlations from the aromatic proton H-6 to the ketone carbonyl will definitively establish the point of attachment of the butyric acid chain to the aromatic ring. Furthermore, correlations from the methoxy protons to their respective aromatic carbons (C-2 and C-3) will confirm their positions.
Alternative Analytical Techniques: A Comparative Overview
While 2D NMR is the gold standard for complete structural elucidation, other techniques can provide complementary information:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental formula. However, it cannot distinguish between isomers.
-
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, such as the carboxylic acid and ketone carbonyls.
-
X-ray Crystallography: Provides the absolute, unambiguous structure of a molecule in the solid state. However, it requires a suitable single crystal, which can be challenging to obtain.
In comparison, 2D NMR offers a complete picture of the molecular connectivity in solution, which is often more relevant to the compound's behavior in biological systems.
Conclusion: The Power of Synergistic 2D NMR Analysis
The structural validation of a synthesized compound like 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid is a critical component of rigorous scientific research. While 1D NMR provides a preliminary assessment, a combination of COSY, HSQC, and HMBC experiments offers a self-validating and comprehensive approach to confirming the molecular structure. By carefully acquiring and synergistically interpreting these 2D NMR spectra, researchers can have the utmost confidence in the identity and purity of their compounds, ensuring the integrity and reproducibility of their work.
References
- JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents.
-
New synthesis process for 2,3,4-trimethoxybenzoic acid - ResearchGate. Available at: [Link]
-
Synthesis of 4-chloro-2-methoxyimino-3-oxobutyric acid - PrepChem.com. Available at: [Link]
-
4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. Available at: [Link]
-
4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4 | Chemsrc. Available at: [Link]
-
4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 316972 - PubChem. Available at: [Link]
-
Interpreting 2-D NMR Spectra - Chemistry LibreTexts. Available at: [Link]
-
Application of 2D NMR Spectroscopy in Combination with Chemometric Tools for Classification of Natural Lignins - MDPI. Available at: [Link]
-
13C NMR studies of butyric fermentation in Clostridium kluyveri - PubMed. Available at: [Link]
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Ketones | OpenOChem Learn. Available at: [Link]
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2D NMR Analysis (COSY/HMQC) - Assigning Peaks Using COSY/HMQC (Part 1 of 2). Available at: [Link]
-
bmse000402 Butyric Acid at BMRB. Available at: [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Reactivity of Dimethoxybenzene Isomers in Friedel-Crafts Acylation
This guide provides an in-depth comparison of the reactivity of 1,2-, 1,3-, and 1,4-dimethoxybenzene isomers in Friedel-Crafts acylation. As a cornerstone of electrophilic aromatic substitution, understanding the nuances of substrate reactivity is paramount for researchers in synthetic and medicinal chemistry. This document moves beyond simple protocols to explain the underlying electronic and steric principles that govern reaction outcomes, supported by experimental data and validated methodologies.
Theoretical Analysis: Unpacking Electronic and Steric Effects
The Friedel-Crafts acylation is an electrophilic aromatic substitution (EAS) reaction where the aromatic ring acts as a nucleophile, attacking a resonance-stabilized acylium ion electrophile. The reactivity of the aromatic substrate is fundamentally dictated by its electron density. Substituents that donate electron density into the ring enhance its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect.
The methoxy group (-OCH₃) is a powerful activating substituent due to the resonance effect, where its oxygen lone pairs donate significant electron density into the benzene ring's π-system. This donation is primarily directed to the ortho and para positions, making these sites significantly more nucleophilic than the meta position.[1][2]
However, when two methoxy groups are present, as in the dimethoxybenzene isomers, their combined influence on the ring's reactivity and the regioselectivity of the acylation is not merely additive. The relative positions of these groups create distinct electronic and steric environments for each isomer.
1,3-Dimethoxybenzene (Resorcinol dimethyl ether)
This isomer is the most reactive of the three. The two methoxy groups are positioned meta to each other. Their activating, ortho, para-directing effects are cooperative and reinforce each other at two key positions: C4 and C6 (which are ortho to one -OCH₃ group and para to the other) and C2 (which is ortho to both -OCH₃ groups). This concerted electron donation makes the C4/C6 and C2 positions exceptionally electron-rich and nucleophilic. The C2 position, being flanked by two methoxy groups, is sterically hindered, making acylation at the C4 or C6 position the overwhelmingly favored pathway.
1,4-Dimethoxybenzene (Hydroquinone dimethyl ether)
In this symmetrical isomer, the methoxy groups are para to each other. Both groups activate the ring, and their directing effects are also cooperative, enriching the four remaining identical positions (C2, C3, C5, C6). Each of these positions is ortho to one methoxy group and meta to the other. While strongly activated compared to benzene, the activation at any single position is less pronounced than the most activated sites on the 1,3-isomer because there is no position that is simultaneously para to one group and ortho to the other. The reaction proceeds readily, but the overall rate is typically slower than that of the 1,3-isomer.
1,2-Dimethoxybenzene (Veratrole)
For the 1,2-isomer, the activating effects of the adjacent methoxy groups are also cooperative, directing substitution to the positions ortho and para to each group (C3, C4, C5, C6). The C4 and C5 positions are the most electronically favored, as each is para to one methoxy group and ortho to the other. However, the proximity of the two methoxy groups introduces significant steric hindrance, particularly for the bulky acylium ion electrophile approaching the C3 or C6 positions. Furthermore, the adjacent methoxy groups can act as a bidentate Lewis base, chelating with the Lewis acid catalyst (e.g., AlCl₃). This chelation can reduce the catalyst's activity and potentially lead to side reactions like demethylation at higher temperatures.[3] Consequently, 1,2-dimethoxybenzene is generally the least reactive of the three isomers.
The expected reactivity trend is therefore: 1,3-dimethoxybenzene > 1,4-dimethoxybenzene > 1,2-dimethoxybenzene .
Caption: Logical flow of factors determining isomer reactivity.
Comparative Experimental Data
The theoretical predictions are well-supported by experimental outcomes. The following table summarizes typical results for the acetylation of dimethoxybenzene isomers using acetic anhydride, a common acylating agent.
| Substrate | Catalyst | Temp. (°C) | Time (h) | Conversion (%) | Major Product | Selectivity (%) | Reference |
| 1,3-Dimethoxybenzene | Polyphosphoric Acid (PPA) | 40 | 0.1 | ~80 | 2,4-Dimethoxyacetophenone | High | [4] |
| 1,4-Dimethoxybenzene | Indion-125 (Solid Acid) | 120 | 4 | 95 | 2,5-Dimethoxyacetophenone | >99 | [3] |
| 1,2-Dimethoxybenzene | Cs-DTP/K-10 (Solid Acid) | 90 | 2 | 89.3 (Benzoylation) | 3,4-Dimethoxybenzophenone | 100 | [3] |
Note: Direct comparison is challenging as optimal conditions vary. However, the data illustrates that 1,3-dimethoxybenzene reacts under significantly milder conditions (lower temperature, shorter time) than the other isomers, confirming its higher reactivity.
Validated Experimental Protocols
The following protocols provide a framework for performing the Friedel-Crafts acylation of each isomer. Causality behind experimental choices is noted in italics.
General Experimental Workflow
Caption: Standard workflow for a lab-scale Friedel-Crafts acylation.
Protocol 3.1: Acylation of 1,3-Dimethoxybenzene
This protocol uses polyphosphoric acid (PPA), which serves as both catalyst and solvent, mitigating the risk of ether cleavage often seen with strong Lewis acids.[4]
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, place polyphosphoric acid (approx. 30 mL).
-
Reagent Addition: Warm the PPA to 40°C in a water bath. To the stirred PPA, add 1,3-dimethoxybenzene (2.76 g, 20 mmol).
-
Acylation: Once the substrate has dissolved, add acetic anhydride (2.04 g, 20 mmol) dropwise over 5 minutes. The reaction is highly exothermic and rapid due to the high reactivity of the substrate.
-
Reaction Monitoring: Stir the mixture at 40°C for an additional 5-10 minutes. The reaction is typically complete within this timeframe.
-
Workup: Allow the flask to cool slightly, then carefully pour the viscous mixture onto 100 g of crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the product.
-
Isolation: Collect the solid product by suction filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral, then with a small amount of cold 5% sodium bicarbonate solution, and finally with cold water again.
-
Purification: Recrystallize the crude 2,4-dimethoxyacetophenone from aqueous ethanol to yield pure crystals.
Protocol 3.2: Acylation of 1,4-Dimethoxybenzene
This classic protocol uses aluminum chloride as the Lewis acid. A stoichiometric amount is required because the ketone product forms a stable complex with AlCl₃, sequestering the catalyst.[5][6]
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a pressure-equalizing dropping funnel. All glassware must be rigorously dried to prevent deactivation of the Lewis acid.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃) (6.0 g, 45 mmol) and 50 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Argon).
-
Substrate Addition: Dissolve 1,4-dimethoxybenzene (4.14 g, 30 mmol) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension at 0°C (ice bath).
-
Acylation: Dissolve acetyl chloride (2.6 g, 33 mmol) in 15 mL of anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5°C. Slow addition is critical to control the exothermic reaction and prevent side reactions.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC indicates consumption of the starting material.
-
Workup & Isolation: Cool the flask in an ice bath and carefully quench the reaction by slowly adding 50 mL of crushed ice, followed by 20 mL of concentrated HCl. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 25 mL portions of DCM.
-
Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Recrystallize the crude 2,5-dimethoxyacetophenone from methanol.
Troubleshooting and Mechanistic Considerations
Side Reactions
-
Polyacylation: Highly activated substrates like 1,3,5-trimethoxybenzene can undergo a second acylation.[6] For dimethoxybenzenes, the first acyl group is strongly deactivating, which generally prevents a second addition under standard conditions. However, with the highly reactive 1,3-isomer, using the acylating agent as the limiting reagent is a wise precaution.
-
Demethylation: The combination of a strong Lewis acid and heat can cause cleavage of the methyl ethers, leading to phenolic impurities. This is a particular risk with 1,2-dimethoxybenzene due to the chelation effect. Using milder catalysts (e.g., FeCl₃, solid acids) or maintaining low reaction temperatures (0-25°C) is crucial to minimize this pathway.[6]
The Role of the Catalyst Complex
The Friedel-Crafts acylation is technically not catalytic. The Lewis acid coordinates to the carbonyl oxygen of the ketone product, forming a stable complex. This complex deactivates the ring towards further acylation but also means that at least one equivalent of the Lewis acid per mole of ketone is consumed. An aqueous workup is required to hydrolyze this complex and liberate the final product.[5][7]
Caption: Key mechanistic steps in Friedel-Crafts acylation.
Conclusion
The reactivity of dimethoxybenzene isomers in Friedel-Crafts acylation is a clear illustration of the interplay between electronic and steric effects in electrophilic aromatic substitution. The 1,3-isomer stands out for its exceptional reactivity due to the synergistic activation by its methoxy groups. The 1,4-isomer exhibits robust, predictable reactivity, while the 1,2-isomer is the most challenging substrate due to steric hindrance and potential catalyst chelation. By understanding these fundamental principles, researchers can select the appropriate isomer and rationally design reaction conditions to achieve desired synthetic outcomes with high efficiency and selectivity.
References
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
-
Friedel–Crafts reaction. (2024). In Wikipedia. Retrieved from [Link]
-
Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. (n.d.). CORE. Retrieved from [Link]
-
Divakar, D., et al. (2016). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. ResearchGate. Retrieved from [Link]
-
13 Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 28). YouTube. Retrieved from [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). YouTube. Retrieved from [Link]
Sources
Comparative Analysis Guide: Analytical Methods for 4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid
Executive Summary
4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid (DMP-OBA) is a critical fine chemical intermediate, structurally isomeric to the widely used Donepezil precursor, 4-(3,4-dimethoxyphenyl)-4-oxobutyric acid. The primary analytical challenge lies not in simple quantification, but in the regioselective differentiation of the 2,3-isomer from the thermodynamically favored 3,4-isomer and unreacted starting materials (1,2-dimethoxybenzene).
This guide cross-validates three distinct analytical workflows: High-Performance Liquid Chromatography (HPLC-UV) for routine quality control, Quantitative NMR (qNMR) for absolute purity and structural validation, and UHPLC-MS/MS for trace impurity profiling.
Part 1: The Analytical Challenge
The synthesis of DMP-OBA typically involves the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with succinic anhydride.
-
Target Compound: 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid.[1]
-
Critical Isomer Impurity: 4-(3,4-Dimethoxyphenyl)-4-oxobutyric acid (Major product of acylation; difficult to separate).
-
Process Impurities: Succinic acid, 1,2-Dimethoxybenzene.
Key Physicochemical Constraints:
-
pKa: ~4.5 (Carboxylic acid tail). Implication: Mobile phase pH must be controlled (< 3.0) to prevent peak tailing.
-
UV Chromophore: Benzoyl moiety. Implication: Strong absorbance at 230 nm and 280 nm.
Part 2: Method A - HPLC-UV (The Routine Workhorse)
Role: Daily QC, Batch Release, Stability Testing.
To achieve baseline separation between the 2,3- and 3,4-isomers, standard C18 chemistry is often insufficient due to similar hydrophobicity. A Phenyl-Hexyl stationary phase is recommended for its superior shape selectivity (π-π interactions).
Experimental Protocol
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 15% B (Isocratic hold for polar acids)
-
2-15 min: 15% → 60% B (Linear gradient)
-
15-20 min: 60% → 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 230 nm (high sensitivity) and 280 nm (selectivity).
-
Column Temp: 35°C.
Expert Insight: The 2,3-isomer typically elutes before the 3,4-isomer due to steric crowding of the methoxy groups preventing optimal planar interaction with the stationary phase.
Part 3: Method B - qNMR (The Primary Reference)
Role: Reference Standard Qualification, Absolute Purity Determination.
qNMR is the only method capable of verifying the substitution pattern (2,3 vs 3,4) while simultaneously providing mass purity without an external standard.
Experimental Protocol
-
Instrument: Bruker Avance III HD 400 MHz (or higher).
-
Solvent: DMSO-d6 (prevents carboxylic acid proton exchange broadening).
-
Internal Standard: Maleic Acid (Traceable to NIST SRM) or 1,3,5-Trimethoxybenzene.
-
Pulse Sequence: 90° pulse with 60s relaxation delay (d1 > 5*T1).
-
Key Diagnostic Signals (Aromatic Region):
-
2,3-Isomer: Shows a 1,2,3-substitution pattern (three adjacent protons). Expect a triplet (t) and two doublets (d).
-
3,4-Isomer: Shows a 1,2,4-substitution pattern. Expect an isolated singlet (H2), a doublet (H5), and a doublet (H6).
-
Validation Logic: If the aromatic region integrates to exactly 3.00 protons relative to the aliphatic chain (succinyl moiety, 4H), and the splitting pattern matches the 2,3-substitution, the material identity is confirmed.
Part 4: Method C - UHPLC-MS/MS (Trace Impurity Profiling)
Role: Genotoxic Impurity Screening, Cleaning Validation.
Experimental Protocol
-
Mode: ESI Negative (Electrospray Ionization). The carboxylic acid moiety ionizes efficiently in negative mode [M-H]-.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Transition (MRM):
-
Precursor: 237.1 m/z ([M-H]-)
-
Quantifier Ion: 193.1 m/z (Loss of CO2)
-
Qualifier Ion: 135.0 m/z (Cleavage of succinic side chain)
-
Part 5: Comparative Data Analysis
The following table summarizes the performance metrics for cross-validation.
| Metric | HPLC-UV (Phenyl-Hexyl) | qNMR (400 MHz) | UHPLC-MS/MS |
| Primary Utility | Routine Purity % | Absolute Content % & ID | Trace Impurity (ppm) |
| Specificity | High (Separates Isomers) | Absolute (Structural Proof) | High (Mass Selective) |
| LOD / LOQ | ~0.05% / 0.1% | ~0.5% / 1.0% | < 1 ppm / 5 ppm |
| Linearity (R²) | > 0.999 (10-150% range) | N/A (Molar Ratio) | > 0.99 (Trace range) |
| Sample Prep | Dissolve & Shoot | Weighing Criticality | Dilution Criticality |
| Throughput | 20 min/sample | 15 min/sample | 5 min/sample |
Part 6: Cross-Validation Workflow (Visualization)
The following diagram illustrates the decision matrix for validating a batch of DMP-OBA, ensuring that the risk of isomer contamination is mitigated.
Caption: Orthogonal validation workflow ensuring regioisomer specificity (qNMR) and quantitative purity (HPLC/MS).
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[3][4] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
PubChem. (n.d.).[5] 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid - Compound Summary. National Library of Medicine.[5] Link(Note: General compound reference for structure verification).
- Snyder, L. R., et al. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Reference for Phenyl-Hexyl column selectivity mechanisms).
Sources
- 1. Ethers | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. enovatia.com [enovatia.com]
- 4. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid | C12H14O4 | CID 287624 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid: A Benchmark Analysis Against Literature Methods
Introduction
4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid is a keto-acid derivative of significant interest in medicinal chemistry and organic synthesis, often serving as a key intermediate for the construction of more complex molecular architectures. The precise arrangement of its functional groups—a carboxylic acid, a ketone, and a dimethoxy-substituted aromatic ring—makes it a versatile building block. The efficiency, scalability, and purity of the final product are paramount for its utility in drug development and research.
This guide provides an in-depth technical comparison of synthetic routes to 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid. We present a benchmark protocol based on the well-established Friedel-Crafts acylation and compare it against alternative methods reported in the literature for structurally similar compounds. The objective is to offer researchers, scientists, and drug development professionals a comprehensive analysis of the available synthetic strategies, enabling an informed selection based on specific experimental and practical requirements.
Benchmark Synthesis Protocol: Friedel-Crafts Acylation of 1,2-Dimethoxybenzene
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[1][2] This benchmark protocol details the synthesis of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid via the acylation of 1,2-dimethoxybenzene with succinic anhydride, a common and reliable method for producing related aryl oxobutanoic acids.[3]
Reaction Principle and Causality
The reaction proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid, typically aluminum chloride (AlCl₃), is employed to activate the succinic anhydride.[4] The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C-O bond and generating a highly electrophilic acylium ion intermediate.[5] The electron-rich 1,2-dimethoxybenzene then acts as a nucleophile, attacking the acylium ion. The two methoxy groups are activating and direct the substitution to the para position (C4) relative to one of the methoxy groups, which is also meta to the other, due to steric hindrance at the ortho positions. A subsequent deprotonation of the resulting intermediate restores aromaticity and yields the desired product after an aqueous workup.[5]
Chemical Reaction Diagram
Caption: Friedel-Crafts acylation of 1,2-dimethoxybenzene.
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents). Suspend the AlCl₃ in a suitable anhydrous solvent such as nitrobenzene or a dichlorobenzene under an inert atmosphere (e.g., nitrogen or argon).[6] Cool the suspension in an ice-water bath to 0-5 °C.
-
Reagent Addition: Dissolve succinic anhydride (1.0 equivalent) in the chosen solvent and add it portion-wise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C. Following the addition, allow the mixture to stir for 15-20 minutes. Subsequently, add 1,2-dimethoxybenzene (1.0 equivalent), also dissolved in a minimal amount of the solvent, dropwise from the addition funnel over 30-45 minutes. The temperature should be carefully controlled to remain below 10 °C to minimize side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC). For analogous reactions, heating to 60 °C for a shorter duration (e.g., 30 minutes) has also been reported to be effective.[3]
-
Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (HCl). This step hydrolyzes the aluminum chloride complexes and quenches the reaction. The product will precipitate out of the aqueous layer.
-
Purification: Collect the crude solid product by vacuum filtration and wash it with cold water and a small amount of cold ethanol to remove impurities. For higher purity, the crude product can be dissolved in a 5% aqueous sodium bicarbonate solution, followed by extraction with an organic solvent (e.g., ether) to remove non-acidic impurities.[7] The aqueous layer is then acidified with dilute HCl to re-precipitate the purified 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid, which is then collected by filtration, washed with cold water, and dried under vacuum.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the benchmark synthesis.
Benchmarking Against Literature Methods
While specific literature for the 2,3-dimethoxy isomer is scarce, a comparative analysis can be drawn from established methods for other dimethoxy and alkoxy-substituted phenyl oxobutanoic acids. The primary synthetic route remains the Friedel-Crafts acylation, with variations in catalysts, solvents, and reaction conditions.
| Method/Parameter | Benchmark Protocol | Literature Method 1 (Veratrole) [3] | Literature Method 2 (Alkoxybenzene) [6] |
| Aromatic Substrate | 1,2-Dimethoxybenzene | Veratrole (1,2-Dimethoxybenzene) | Alkoxybenzene (e.g., Anisole) |
| Acylating Agent | Succinic Anhydride | Succinic Anhydride | Succinic Anhydride |
| Catalyst | Aluminum Chloride (AlCl₃) | Not specified, implied Friedel-Crafts | Lewis Acid (e.g., AlCl₃) |
| Solvent | Nitrobenzene or Dichlorobenzene | Ethylene glycol dimethyl ether | Dichlorobenzenes (ortho, meta, or para) |
| Temperature (°C) | 0 to Room Temp | Room Temperature | -20 to 20 |
| Time | 12-24 hours | 20 hours | Not specified |
| Reported Yield (%) | Expected >80% (based on analogs) | Not specified | High yield reported for para-isomer |
| Purity/Characterization | TLC, NMR, IR, MS | Not specified | High purity (99% para-ratio) by filtration |
| Key Insights | Standard, reliable method. Use of hazardous solvent. | Milder solvent choice. | Dichlorobenzene as solvent offers high isomeric purity.[6] |
Expert Insights and Discussion
The choice of synthetic route is a critical decision driven by a balance of yield, purity, cost, safety, and environmental impact.
-
Catalyst and Solvent System: The benchmark protocol's use of AlCl₃ in a solvent like nitrobenzene or dichlorobenzene is classic but presents challenges. AlCl₃ is highly hygroscopic and requires strictly anhydrous conditions. Nitrobenzene is toxic, and chlorinated solvents raise environmental concerns. The use of dichlorobenzene as a solvent in Method 2 is noteworthy as it reportedly allows for high para-selectivity and easy isolation of the product by filtration, which is a significant advantage in simplifying purification.[6] Method 1's use of ethylene glycol dimethyl ether suggests that milder, less hazardous solvent systems can be employed, although this may impact reaction kinetics and yield. Iron(III) chloride has also been explored as a less hazardous Lewis acid alternative to aluminum chloride for Friedel-Crafts acylations.[8]
-
Reaction Conditions and Yield: The reaction time and temperature are inversely related. The benchmark method's longer time at room temperature aims to minimize side reactions. For the synthesis of 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid, a reaction at 60°C for only 30 minutes in propionic acid has been reported, indicating that for activated systems, the reaction can be driven to completion much faster at elevated temperatures.[3] However, higher temperatures can also lead to the formation of undesired isomers and byproducts.
-
Purity and Work-up: A significant advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polyacylation.[2] The purification process involving dissolution in a basic solution and re-precipitation is a classic and effective method for isolating carboxylic acids.[7] The choice of solvent can greatly influence the ease of purification, as demonstrated by the high purity achieved with dichlorobenzene.[6]
Conclusion and Recommendations
The Friedel-Crafts acylation of 1,2-dimethoxybenzene with succinic anhydride stands as the most direct and reliable method for synthesizing 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid.
-
For Laboratory-Scale Synthesis: The benchmark protocol provides a solid foundation. Researchers should prioritize anhydrous conditions and careful temperature control. For improved safety and potentially easier workup, exploring alternative solvents like dichlorobenzene or less hazardous Lewis acids such as FeCl₃ is recommended.
-
For Process Development and Scale-Up: Method 2, employing dichlorobenzene as a solvent, is highly attractive due to the potential for high isomeric purity and simplified isolation.[6] This can significantly reduce the purification burden at larger scales. Optimizing reaction time and temperature to maximize throughput while maintaining purity would be a key developmental goal.
Ultimately, the optimal synthetic strategy will depend on the specific priorities of the research or development team, balancing the need for high purity and yield with considerations of cost, safety, and environmental responsibility. This guide provides the foundational data and expert context to make that decision with confidence.
References
-
Chemsrc.com. (2025). 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4. Retrieved from [Link]
- Google Patents. (2004). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
PubChem. (n.d.). 4-(3-Methoxyphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methoxyphenyl)butyric acid. Retrieved from [Link]
-
Veeprho. (n.d.). 3333-46-8(2R,3R)-2,3-Dihydroxy-4-methoxy-4-oxobutanoic Acid. Retrieved from [Link]
-
MDPI. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(3,4-Dimethoxyphenyl)butanoic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
PubChem. (n.d.). 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
ACS Publications. (1995). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
-
YouTube. (2013). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. Retrieved from [Link]
-
YouTube. (2020). Role of AlCl3 (Lewis acid) in Friedel Craft alkylation reaction | Benzene Electrophilic substitution. Retrieved from [Link]
-
Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved from [Link]
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- 2. Friedel-Crafts Acylation [organic-chemistry.org]
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- 4. m.youtube.com [m.youtube.com]
- 5. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 6. 4-(2,4-dimethoxyphenyl)-4-oxo-butanoic acid | 14617-06-2 [chemicalbook.com]
- 7. 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid | C12H12O5 | CID 2758835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Purification Techniques for 4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), achieving the requisite level of purity is not merely a matter of protocol but a cornerstone of safety and efficacy. The compound 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid, a key building block in various synthetic pathways, is typically prepared via the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with succinic anhydride. This reaction, while effective, is often accompanied by the formation of isomers and other process-related impurities, necessitating a robust purification strategy. This guide provides a head-to-head comparison of the most common purification techniques for this keto acid, offering experimentally grounded insights to aid researchers in selecting the optimal method for their specific needs.
Understanding the Impurity Profile
The primary impurities in the synthesis of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid arise from the electrophilic aromatic substitution on the veratrole ring. Due to the directing effects of the two methoxy groups, acylation can occur at different positions, leading to isomeric byproducts. The main potential impurities are:
-
Positional Isomers: 4-(3,4-Dimethoxyphenyl)-4-oxobutyric acid is a common isomeric impurity.
-
Unreacted Starting Materials: Residual veratrole and succinic anhydride may be present.
-
Polyakylation Products: Although less common with deactivating acyl groups, there is a possibility of further reaction on the aromatic ring.[1]
The choice of purification technique is therefore dictated by its ability to effectively separate the target molecule from these structurally similar compounds.
Recrystallization: The Classic Approach
Recrystallization is a widely used technique for the purification of solid compounds based on differences in their solubility in a given solvent at different temperatures.[2] For 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid, ethanol has been shown to be an effective solvent for recrystallization of similar structures.
Experimental Protocol: Recrystallization
-
Dissolution: Dissolve the crude 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Causality Behind Experimental Choices:
The success of recrystallization hinges on the principle that the desired compound is highly soluble in the hot solvent but sparingly soluble at colder temperatures, while the impurities are either highly soluble or insoluble in the chosen solvent at all temperatures. Slow cooling is crucial as it promotes the formation of a pure crystalline lattice, excluding impurities.
Caption: Workflow for the recrystallization of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid.
Acid-Base Extraction: Exploiting Chemical Properties
Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[3] Since 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid possesses a carboxylic acid group, it can be readily converted to its water-soluble carboxylate salt by treatment with a base. Neutral impurities, such as unreacted veratrole, will remain in the organic phase.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will partition into the aqueous layer as its sodium salt. Repeat the extraction to ensure complete transfer.
-
Separation of Layers: Separate the aqueous layer containing the sodium salt of the product from the organic layer containing neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid until the solution is acidic (pH ~2), causing the purified carboxylic acid to precipitate.
-
Isolation: Collect the precipitated product by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and dry under vacuum.
Causality Behind Experimental Choices:
This method's efficacy lies in the reversible conversion of the acidic product into a water-soluble salt. Sodium bicarbonate is a weak base, which is selective for deprotonating the strongly acidic carboxylic acid without reacting with any less acidic phenolic impurities that might be present. The subsequent acidification regenerates the neutral, water-insoluble carboxylic acid, allowing for its isolation.
Caption: Workflow for the acid-base extraction of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid.
Column Chromatography: For High-Purity Applications
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[4] For keto acids, silica gel is a common stationary phase, and a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is used as the mobile phase. The polarity of the mobile phase is gradually increased to elute the compounds based on their polarity.
Experimental Protocol: Column Chromatography
-
Column Packing: Pack a glass column with silica gel slurry in a non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin eluting with a non-polar solvent and gradually increase the polarity by adding a polar solvent.
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and evaporate the solvent to obtain the purified compound.
Causality Behind Experimental Choices:
The separation in column chromatography is based on the principle of differential partitioning of the components of a mixture between the stationary and mobile phases. The more polar compounds will have a stronger interaction with the polar silica gel and will thus elute later than the less polar compounds. The gradual increase in the polarity of the mobile phase helps to effectively separate compounds with close polarities.
Sources
Safety Operating Guide
Personal protective equipment for handling 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid
The following guide details the operational safety, personal protective equipment (PPE), and handling protocols for 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid (CAS: 5653-65-6).
This document is structured for researchers and drug development professionals treating this compound as a bioactive intermediate. Due to the limited toxicological data often associated with specific regioisomers of phenyl-oxobutyric acids, this guide adopts a Universal Precautionary Approach , categorizing the substance as a potential irritant and bioactive agent.[1]
Hazard Profile & Risk Assessment
Before handling, you must understand the chemical behavior of this aromatic keto-acid. While specific toxicological data for the 2,3-dimethoxy isomer is often extrapolated from analogs (e.g., 4-phenylbutyric acid), the functional groups dictate the safety logic.[1]
-
Chemical Class: Aromatic Carboxylic Acid / Ketone.
-
Primary Hazards (GHS Classification - Extrapolated):
-
Physical State: Solid powder (likely beige/off-white).[1][4]
-
Reactivity: Incompatible with strong oxidizing agents and strong bases.
Risk Logic
Because this compound is frequently used as a precursor in pharmaceutical synthesis (e.g., for tetralone derivatives), it should be handled with the assumption that it possesses biological activity .
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling CAS 5653-65-6 in a research setting.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (min.[1] 0.11 mm thickness) | Why: Nitrile offers excellent resistance to solid organic acids. Double gloving provides a breakthrough buffer if the compound is dissolved in solvents like DCM or DMSO. |
| Eye/Face | Chemical Safety Goggles (Indirect Vent) | Why: Standard safety glasses are insufficient for fine powders that can become airborne and irritate the ocular mucosa. |
| Respiratory | N95/P95 Respirator (Solid handling) or Fume Hood | Why: Prevents inhalation of dust during weighing.[1] If heating or dissolving, work strictly inside a certified fume hood. |
| Body | Lab Coat (Cotton/Poly blend) + Closed-toe Shoes | Why: Standard barrier protection.[1] If handling >10 g, use Tyvek sleeves to prevent cuff contamination. |
PPE Decision Logic (Visualization)
Figure 1: PPE Selection Logic based on physical state and solvent system.[1]
Operational Handling Procedures
A. Weighing & Transfer (Solid State)
-
The Hazard: Generation of airborne dust which acts as a respiratory irritant.
-
Protocol:
-
Engineering Control: Place the analytical balance inside a fume hood or a powder containment enclosure .
-
Technique: Use an antistatic weighing boat. Do not pour directly from the stock bottle; use a clean spatula to transfer small amounts to minimize dust clouds.
-
Hygiene: Wipe the exterior of the stock bottle with a damp tissue (ethanol-dampened) before returning it to the shelf to remove invisible dust residues.
-
B. Reaction Setup (Solution State)
-
The Hazard: Splash potential and solvent-facilitated skin absorption.
-
Protocol:
-
Solvent Choice: When dissolving 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid, be aware that it is acidic.[1] In basic solutions, it will form salts.
-
Addition: Add the solid to the solvent slowly. If using reactive reagents (e.g., thionyl chloride for acid chloride formation), ensure the system is under inert gas (Nitrogen/Argon) before addition.
-
Temperature: If heating is required, ensure a reflux condenser is active to prevent vapor escape.
-
Emergency Response & Spill Management
In the event of a release, immediate action minimizes exposure.[2]
Spill Response Workflow
Figure 2: Step-by-step spill response protocol.
First Aid Measures
-
Eye Contact: Rinse immediately with water for 15 minutes.[5][6] Lift eyelids occasionally.[7] Seek medical attention if irritation persists (H319).
-
Skin Contact: Wash off immediately with soap and plenty of water.[4] Remove contaminated clothing.[2][4][5][6][7][8]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
Waste Disposal & Deactivation
Do not dispose of this compound down the drain.[8] As an organic acid, it can disrupt local pH and may have aquatic toxicity.
-
Solid Waste: Collect in a dedicated container labeled "Solid Organic Waste (Hazardous)."
-
Liquid Waste:
-
Aqueous: Adjust pH to neutral (pH 6-8) before disposal only if local regulations permit non-toxic organic salts. Otherwise, collect as aqueous chemical waste.
-
Organic: Collect in "Non-Halogenated Organic Solvent" waste containers (unless halogenated solvents like DCM were used).
-
-
Destruction: The preferred method for final disposal is incineration equipped with an afterburner and scrubber [1].
References
-
National Center for Biotechnology Information. (2025).[3][4][6][7][8] PubChem Compound Summary for CID 79848, 4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1][9]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
